ZM-306416 hydrochloride
Descripción
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXIROMWPQVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZM-306416 Hydrochloride: A Dual Inhibitor of VEGFR and EGFR Signaling Pathways
An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-306416 hydrochloride is a potent, orally active, small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in cancer progression. Primarily recognized as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), it effectively blocks critical signaling pathways responsible for tumor angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary and secondary targets, downstream signaling effects, and associated biological responses. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Core Mechanism of Action: Dual Inhibition of VEGFR and EGFR
This compound exerts its primary therapeutic effects by targeting the ATP-binding sites of the intracellular kinase domains of both VEGFR and EGFR. This competitive inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of their downstream signaling cascades.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:
This compound demonstrates potent inhibitory activity against VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), the principal mediators of VEGF-induced angiogenesis.[1] By blocking VEGFR signaling, ZM-306416 effectively suppresses the proliferation, migration, and tube formation of endothelial cells, which are critical processes for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]
Epidermal Growth Factor Receptor (EGFR) Inhibition:
In addition to its anti-angiogenic properties, ZM-306416 is a potent inhibitor of EGFR (also known as ErbB1 or HER1).[3][4] Overexpression or activating mutations of EGFR are common in various solid tumors and lead to uncontrolled cell proliferation and survival.[5] ZM-306416's inhibition of EGFR leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[6]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified against a range of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | Alias | IC50 Value | Reference(s) |
| Primary Targets | |||
| VEGFR-2 | KDR/Flk-1 | 100 nM | [6] |
| VEGFR-1 | Flt-1 | 2 µM | [6] |
| EGFR | ErbB1/HER1 | <10 nM | [3][4] |
| Secondary/Off-Targets | |||
| Src | 0.33 µM | [7] | |
| Abl | 1.3 µM | [6][7] | |
| Cell-Based Assays | |||
| H3255 (NSCLC) | EGFR-addicted | 0.09 µM | [6][7] |
| HCC4011 (NSCLC) | EGFR-addicted | 0.072 µM | [6][7] |
| A549 (NSCLC) | Wild-type EGFR | >10 µM | [6] |
| H2030 (NSCLC) | Wild-type EGFR | >10 µM | [6] |
Signaling Pathways
The dual inhibition of VEGFR and EGFR by this compound leads to the downregulation of major downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.
Inhibition of the MAPK Signaling Pathway
By blocking VEGFR and EGFR activation, ZM-306416 prevents the recruitment and activation of adaptor proteins such as Grb2 and Sos, which are upstream of the Ras/Raf/MEK/ERK cascade. This leads to a marked reduction in the phosphorylation of p42/44 MAPK (ERK1/2), ultimately inhibiting gene transcription responsible for cell proliferation.[7]
Inhibition of the PI3K/Akt Signaling Pathway
The activation of PI3K by activated VEGFR and EGFR is also abrogated by ZM-306416. This prevents the conversion of PIP2 to PIP3 and the subsequent recruitment and phosphorylation of Akt. The inhibition of the PI3K/Akt pathway promotes apoptosis and reduces cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay (VEGFR & EGFR)
This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against purified VEGFR and EGFR kinases.
-
Materials:
-
Recombinant human VEGFR-2 or EGFR kinase domain.
-
Poly (Glu, Tyr) 4:1 as a generic substrate.
-
This compound.
-
ATP.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White 96-well assay plates.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the anti-proliferative effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HUVEC, A549, H3255).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
HUVEC Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
-
Materials:
-
HUVECs.
-
Endothelial cell growth medium (EGM-2).
-
Basement membrane extract (BME), such as Matrigel®.
-
This compound.
-
96-well cell culture plates.
-
Inverted microscope with a camera.
-
-
Procedure:
-
Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension (1.5 x 10⁴ cells/well) onto the solidified BME.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube networks using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Western Blot Analysis of Downstream Signaling
This protocol is used to detect changes in the phosphorylation status of key downstream signaling proteins like ERK and Akt.
-
Materials:
-
Cell line of interest (e.g., HUVEC, A549).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a potent dual inhibitor of VEGFR and EGFR tyrosine kinases. Its mechanism of action involves the direct inhibition of these receptors, leading to the suppression of downstream MAPK and PI3K/Akt signaling pathways. This dual inhibition results in potent anti-angiogenic and anti-proliferative effects, making ZM-306416 a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the nuanced mechanisms and potential applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonistic and agonistic effects of quinazoline tyrosine kinase inhibitors on mutant EGF receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]
- 5. brieflands.com [brieflands.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
ZM-306416 Hydrochloride: A Technical Guide on Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target profile and selectivity of ZM-306416 hydrochloride, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, details experimental methodologies for target engagement and inhibition, and visualizes the associated signaling pathways and experimental workflows.
Core Target Profile
This compound is a small molecule inhibitor that primarily targets receptor tyrosine kinases (RTKs) crucial for angiogenesis and cell proliferation. Its main targets are VEGFR-2 (KDR) and VEGFR-1 (Flt), as well as the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6][7] The compound exhibits potent inhibitory activity against these kinases, making it a valuable tool for cancer research and drug development.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values against its primary and secondary targets are summarized below.
| Target | IC50 Value | Notes |
| VEGFR-2 (KDR) | 100 nM | Primary target involved in angiogenesis.[1][2][3][4][5][6][7] |
| VEGFR-1 (Flt) | 0.33 µM - 2 µM | A range is reported across different studies, indicating potential assay-dependent variability.[1][2][3][4][5][6][8][9][10] |
| EGFR | <10 nM | High potency against this key receptor in cell proliferation and cancer.[1][7][8][9][10] |
| Src | 0.33 µM | A non-receptor tyrosine kinase involved in various signaling pathways.[8] |
| Abl | 1.3 µM | Another non-receptor tyrosine kinase.[1] |
| FGFR-1 | >3-fold selective | Demonstrates selectivity over Fibroblast Growth Factor Receptor 1.[5] |
Cellular Activity
In cellular contexts, this compound demonstrates potent anti-proliferative effects, particularly in cancer cell lines dependent on EGFR signaling.
| Cell Line | IC50 Value | Description |
| H3255 | 0.09 µM | EGFR-addicted non-small cell lung cancer (NSCLC) cell line.[1][8] |
| HCC4011 | 0.072 µM | EGFR-addicted NSCLC cell line.[1][8] |
| A549, H2030 | >10 µM | Wild-type EGFR cell lines, indicating selectivity for EGFR-addicted cells.[1] |
At a concentration of 300 nM, ZM-306416 has been shown to completely inhibit pituitary adenylate cyclase-activating polypeptide (PAA) secretion and abolish the phosphorylation of VEGFR-2 at tyrosine 1214 in human thyroid follicular cells.[8]
Signaling Pathway Inhibition
ZM-306416 exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the activation of downstream signaling cascades critical for cell proliferation, survival, and angiogenesis, such as the MAPK and PI3K/Akt pathways.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. EGFR Kinase Enzyme System Application Note [promega.com]
- 4. promega.com [promega.com]
- 5. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. amsbio.com [amsbio.com]
- 8. rsc.org [rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
In Vitro Potency of ZM-306416 Hydrochloride on VEGFR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document details the quantitative inhibitory activity of the compound, provides representative experimental protocols for its characterization, and illustrates the core signaling pathways involved.
Quantitative Inhibitory Potency
This compound has been characterized as a potent inhibitor of VEGFR2 (also known as KDR). Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The compound also exhibits activity against other related kinases, such as VEGFR1 (Flt) and Epidermal Growth Factor Receptor (EGFR). A summary of these quantitative data is presented below.
| Target Kinase | Synonym(s) | IC50 Value (µM) | IC50 Value (nM) | Reference(s) |
| VEGFR2 | KDR | 0.1 | 100 | [1][2][3][4] |
| VEGFR1 | Flt | 2 | 2000 | [1][2][3][4] |
| VEGFR1 | Flt | 0.33 | 330 | [5][6][7] |
| EGFR | - | <0.01 | <10 | [1][2][5][6] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR2 tyrosine kinase domain. The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR2 triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event is a critical step in activating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. By binding to the ATP-binding pocket of the VEGFR2 kinase domain, this compound blocks this autophosphorylation and subsequent signal transduction.
The inhibition of VEGFR2 by this compound effectively disrupts key signaling pathways, including:
-
The PLCγ-PKC-MAPK Pathway: Primarily involved in endothelial cell proliferation.
-
The PI3K-Akt Pathway: Crucial for endothelial cell survival and permeability.
The following diagram illustrates the point of inhibition of this compound within the VEGFR2 signaling cascade.
Caption: Inhibition of VEGFR2 autophosphorylation by this compound.
Experimental Protocols
The determination of the in vitro potency of this compound on VEGFR2 is typically performed using a biochemical kinase assay. The following is a representative, detailed protocol for a luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.
In Vitro VEGFR2 Kinase Assay (Luminescence-Based)
Objective: To determine the IC50 value of this compound against the recombinant human VEGFR2 kinase domain.
Principle: The assay quantifies VEGFR2 kinase activity by measuring the amount of ATP remaining in the reaction solution. The kinase transfers phosphate from ATP to a substrate. The remaining ATP is then converted into a luminescent signal by a luciferase enzyme. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, weaker inhibition.
Materials:
-
Recombinant Human VEGFR2 (KDR) kinase domain
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo® MAX)
-
Anhydrous DMSO
-
Solid white 96-well assay plates
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for the in vitro VEGFR2 kinase inhibition assay.
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing. A typical starting range might be from 10 mM down to 1 nM.
-
-
Reaction Setup:
-
Prepare a master mixture containing the kinase assay buffer, ATP, and the PTK substrate at their final desired concentrations.
-
In a solid white 96-well plate, add the kinase buffer.
-
Add the diluted this compound to the "Test Inhibitor" wells.
-
For "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add the same volume of DMSO vehicle.
-
To initiate the kinase reaction, add the diluted VEGFR2 enzyme to all wells except for the "Blank" wells. For the "Blank" wells, add an equal volume of kinase buffer.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a specified time, typically between 45 to 60 minutes.
-
-
Signal Detection:
-
After the incubation period, allow the plate to return to room temperature.
-
Add the luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for approximately 10-15 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Subtract the average background luminescence from the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control" (0% inhibition).
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value.
-
VEGFR2 Signaling Pathway
The binding of VEGF-A to VEGFR2 initiates a cascade of intracellular signaling events that are fundamental to angiogenesis. Understanding this pathway is crucial for contextualizing the inhibitory action of this compound.
Caption: Simplified overview of major VEGFR2 downstream signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
ZM-306416 Hydrochloride: A Technical Guide to a Dual VEGFR and EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZM-306416 hydrochloride, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. This document details its chemical and physical properties, mechanism of action, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in oncology and angiogenesis.
Core Chemical and Physical Properties
This compound is a synthetic organic compound belonging to the quinazoline class of kinase inhibitors. Two CAS numbers are associated with this compound: 690206-97-4 for the parent compound and 196603-47-1 for the hydrochloride salt.
| Property | Value | Reference |
| Chemical Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride | [1] |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂ · HCl | [1] |
| Molecular Weight | 370.21 g/mol | [2] |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (to 10 mM) | |
| Storage | The product can be stored for up to 12 months. Shipped at ambient conditions, with appropriate long-term storage also at ambient temperature. |
Mechanism of Action and Biological Activity
ZM-306416 is a potent inhibitor of both VEGFR and EGFR tyrosine kinases. It demonstrates high affinity for the ATP-binding site of these receptors, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and angiogenesis.
The compound exhibits selectivity for VEGFR-2 (KDR) and VEGFR-1 (Flt) with reported IC₅₀ values of 100 nM and 2 µM, respectively. Furthermore, it is a potent inhibitor of EGFR with an IC₅₀ of less than 10 nM. This dual inhibitory activity makes ZM-306416 a compound of significant interest for its anti-angiogenic and anti-proliferative effects.
The inhibition of VEGFR and EGFR signaling pathways disrupts key cellular processes. The VEGF signaling cascade is central to angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The EGFR signaling pathway plays a vital role in cell growth, survival, and differentiation. By inhibiting both, ZM-306416 can exert a multi-faceted anti-tumor effect.
Signaling Pathways
The following diagrams illustrate the canonical VEGFR and EGFR signaling pathways and indicate the point of inhibition by ZM-306416.
References
The Discovery and Synthesis of ZM-306416 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a significant role in angiogenesis research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its inhibitory activities, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. VEGF ligands bind to and activate VEGF receptors (VEGFRs), which are receptor tyrosine kinases. This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.[1]
ZM-306416, chemically known as N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, was identified as a potent inhibitor of VEGFR tyrosine kinases.[2][3] It exhibits selectivity for VEGFR-2 (KDR) and VEGFR-1 (Flt) and also shows inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[4][5] Its ability to block the ATP-binding site of these receptors prevents their autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis.[6] This guide details the discovery, synthesis, and biological characterization of this compound.
Discovery and Development
ZM-306416 was developed as part of a research program focused on identifying novel, potent, and selective inhibitors of VEGFR tyrosine kinases for anti-angiogenic therapy. The core chemical structure is a 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitor design. Structure-activity relationship (SAR) studies led to the identification of ZM-306416 as a lead compound with desirable potency and selectivity.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride | [1] |
| Molecular Formula | C₁₆H₁₄Cl₂FN₃O₂ | [1] |
| Molecular Weight | 333.74 g/mol (free base) | [1] |
| CAS Number | 690206-97-4 (hydrochloride) | [1] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in DMSO (to 10 mM) and ethanol (1 mg/ml) | [1][2] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. The key step is the nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-2-fluoroaniline.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamide is heated at reflux for several hours. Upon cooling, the product precipitates and is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
6,7-Dimethoxyquinazolin-4(3H)-one is refluxed in thionyl chloride or phosphorus oxychloride, often with a catalytic amount of N,N-dimethylformamide (DMF), for several hours. The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is collected by filtration, washed with water, and dried.[7]
Step 3: Synthesis of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (ZM-306416)
A mixture of 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-2-fluoroaniline in a suitable solvent such as isopropanol or dioxane is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization or column chromatography.[8]
Step 4: Formation of this compound
The free base of ZM-306416 is dissolved in a suitable solvent like dichloromethane, and a solution of hydrochloric acid in ether or another appropriate solvent is added. The hydrochloride salt precipitates and is collected by filtration and dried under vacuum.[9]
Biological Activity and Mechanism of Action
ZM-306416 is a potent inhibitor of VEGFR-2 (KDR) and also shows activity against VEGFR-1 (Flt) and EGFR. The inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target | IC₅₀ | Reference |
| VEGFR-2 (KDR) | 100 nM | [1] |
| VEGFR-1 (Flt) | 2 µM | [1] |
| EGFR | <10 nM | [4][5] |
| Abl | 1.3 µM | [10] |
| Src | 0.33 µM | [4] |
The mechanism of action involves the competitive binding of ZM-306416 to the ATP-binding pocket of the kinase domain of these receptors. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades.
VEGF Signaling Pathway
Caption: Simplified VEGF signaling pathway and the point of inhibition by ZM-306416.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by ZM-306416.
Experimental Protocols
In Vitro Kinase Assay (VEGFR-2)
This protocol describes a luminescence-based assay to quantify the inhibitory activity of ZM-306416 on VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
VEGFR-2 substrate (e.g., poly(Glu,Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
Kinase activity detection reagent (e.g., Kinase-Glo® MAX)
-
White 96-well assay plates
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing kinase buffer, ATP, and the VEGFR-2 substrate.
-
Serial Dilution of Inhibitor: Prepare serial dilutions of this compound in kinase buffer. Also, prepare a DMSO-only control.
-
Kinase Reaction: In a 96-well plate, add the VEGFR-2 kinase to each well, followed by the serially diluted inhibitor or DMSO control. Initiate the kinase reaction by adding the master mix.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the kinase detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a microplate reader. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro VEGFR-2 kinase assay.
Cell Proliferation Assay (HUVEC)
This protocol describes an MTT-based assay to evaluate the effect of ZM-306416 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
VEGF
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Serum Starvation: To reduce basal receptor activation, starve the cells in a serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of ZM-306416 for 1-2 hours. Include a DMSO control.
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 25 ng/mL).
-
Incubation: Incubate the cells for a period that allows for cell proliferation (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the VEGF-stimulated control and determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for studying the roles of VEGFR and EGFR signaling in angiogenesis and cancer. Its potent inhibitory activity and well-defined mechanism of action make it a standard reference compound in the field. This technical guide provides a comprehensive resource for researchers working with ZM-306416, offering detailed protocols for its synthesis and biological evaluation. Further research may continue to explore the therapeutic potential of ZM-306416 and its analogs in various disease models.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
ZM-306416 Hydrochloride: An In-Depth Technical Guide on its Effect on Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZM-306416 hydrochloride, a potent kinase inhibitor, and its effects on endothelial cell proliferation. This document details the compound's mechanism of action, summarizes its inhibitory activities, provides detailed experimental protocols for assessing its impact on endothelial cells, and visualizes the key signaling pathways involved.
Core Concepts: Mechanism of Action
This compound is a multi-targeted kinase inhibitor, primarily recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs). It exerts its effects by competing with ATP for the kinase domain of these receptors, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.
The primary targets of this compound include:
-
VEGFR-1 (Flt-1): A receptor tyrosine kinase involved in the modulation of angiogenesis.
-
VEGFR-2 (KDR/Flk-1): The main mediator of VEGF-induced endothelial cell proliferation, migration, and survival.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a key role in the growth and proliferation of various cell types.
By inhibiting these receptors, this compound disrupts the signaling cascades that drive angiogenesis, the formation of new blood vessels, making it a compound of significant interest in cancer research and other diseases characterized by pathological neovascularization.
Data Presentation: Inhibitory Activity of ZM-306416
Table 1: Kinase Inhibitory Activity of ZM-306416
| Target Kinase | IC50 (µM) |
| VEGFR-1 (Flt-1) | 2 |
| VEGFR-2 (KDR) | 0.1 |
| EGFR | <0.01 |
Data sourced from commercially available information on ZM-306416.[1][2]
Table 2: Anti-proliferative Activity of ZM-306416 on Non-Endothelial Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| H3255 | Non-Small Cell Lung Cancer (NSCLC) | 0.09 ± 0.007 |
| HCC4011 | Non-Small Cell Lung Cancer (NSCLC) | 0.072 ± 0.001 |
| A549 | Wild-type EGFR NSCLC | >10 |
| H2030 | Wild-type EGFR NSCLC | >10 |
This data highlights the selective anti-proliferative effect of ZM-306416 on EGFR-addicted cancer cell lines.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of this compound's effect on endothelial cell proliferation, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to assess its activity.
VEGFR-2 Signaling Pathway and Inhibition by ZM-306416
The canonical signaling pathway initiated by VEGF binding to VEGFR-2 on endothelial cells is a critical driver of proliferation. ZM-306416 exerts its inhibitory effects by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling cascade.
Experimental Workflow for Endothelial Cell Proliferation Assay
To assess the effect of this compound on endothelial cell proliferation, a robust and reproducible experimental protocol is essential. The following workflow outlines a common method using Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Protocols
This section provides a detailed methodology for a cell proliferation assay to evaluate the effect of this compound on HUVECs. This protocol is a composite based on standard endothelial cell proliferation assays.
HUVEC Proliferation Assay (MTT-based)
Objective: To determine the dose-dependent effect of this compound on VEGF-induced HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Recombinant Human VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium supplemented with 2% FBS.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free endothelial cell basal medium (EBM-2). It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the dose-response curve.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Add recombinant human VEGF-A to a final concentration of 20-50 ng/mL to all wells except for the negative control wells (which receive only basal medium).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Visually confirm the formation of purple precipitate in the wells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the VEGF-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of VEGFR-1, VEGFR-2, and EGFR. Its ability to block the VEGFR-2 signaling pathway makes it a significant inhibitor of endothelial cell functions that are critical for angiogenesis. While quantitative data on its direct anti-proliferative effects on endothelial cells is limited in publicly available literature, its known inhibitory concentrations against VEGFRs and its impact on downstream signaling molecules like p42/44 MAPK strongly suggest its efficacy in suppressing endothelial cell proliferation. The provided experimental protocol offers a robust framework for researchers to quantify these effects in their own laboratories. Further investigation into the specific dose-response relationship in various endothelial cell types will be crucial for the continued development and application of this compound in angiogenesis-related research.
References
- 1. In vitro endothelial cell proliferation assay reveals distinct levels of proangiogenic cytokines characterizing sera of healthy subjects and of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of vascular endothelial growth factor (VEGF)-induced endothelial cell proliferation by a peptide corresponding to the exon 7-encoded domain of VEGF165 - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM-306416 Hydrochloride: A Technical Guide for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological development and numerous pathological conditions, including tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor tyrosine kinases (RTKs), is a critical regulator of this process. ZM-306416 hydrochloride has emerged as a valuable chemical tool for researchers studying the intricacies of angiogenesis. This potent and selective inhibitor primarily targets Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1 or Flt-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1), thereby enabling the elucidation of their roles in neovascularization. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in key in vitro and in vivo angiogenesis assays.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFRs. This inhibition prevents the autophosphorylation of the receptors upon ligand (VEGF) binding, thereby blocking the initiation of downstream signaling cascades. The primary targets of ZM-306416 are VEGFR-1 (Flt-1) and VEGFR-2 (KDR), with reported IC50 values of 2 µM and 0.1 µM, respectively. Notably, ZM-306416 also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of less than 10 nM, as well as Src and Abl kinases with IC50 values of 0.33 µM and 1.3 µM, respectively. The blockade of VEGFR signaling disrupts multiple downstream pathways crucial for angiogenesis, including the MAPK pathway, leading to the inhibition of endothelial cell proliferation, migration, and survival.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases, providing a clear overview of its target profile.
| Target Kinase | IC50 Value | Reference(s) |
| VEGFR-2 (KDR) | 0.1 µM | |
| VEGFR-1 (Flt-1) | 0.33 µM - 2 µM | |
| EGFR | <10 nM | |
| Src | 0.33 µM | |
| Abl | 1.3 µM |
Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that are crucial for angiogenesis. This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing this initial autophosphorylation step and blocking the subsequent signaling pathways.
VEGFR-2 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to study the anti-angiogenic effects of this compound. These protocols are based on established methods and should be optimized for specific cell types and experimental conditions.
Experimental Workflow
A typical workflow for evaluating the anti-angiogenic properties of this compound involves a tiered approach, starting with in vitro assays to assess its direct effects on endothelial cells and progressing to more complex ex vivo and in vivo models to confirm its efficacy in a physiological context.
Initial Studies on the Anti-Tumor Activity of ZM-306416 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies on the anti-tumor activity of ZM-306416 hydrochloride, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development efforts.
Core Findings and Data Presentation
This compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines, particularly those addicted to EGFR signaling. Its mechanism of action is primarily attributed to the inhibition of VEGFR-1 (Flt) and VEGFR-2 (KDR), key mediators of angiogenesis, as well as the inhibition of EGFR, a critical driver of tumor cell growth and survival.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| VEGFR1 (Flt) | Kinase Assay | 2 µM | |
| VEGFR2 (KDR) | Kinase Assay | 100 nM | |
| EGFR | Kinase Assay | <10 nM | [1] |
| H3255 (NSCLC) | Cell Proliferation | 0.09 µM | [2] |
| HCC4011 (NSCLC) | Cell Proliferation | 0.072 µM | [2] |
| Granule Formation | - | 0.67 µM | [2] |
| ERRα Assay | GeneBLAzer T-Rex RORγ-UAS-bla HEK293T | 7.3 µM | [2] |
| ABL Kinase | In Vitro Kinase Assay | 1.3 µM | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of a Structurally Related 4-Anilinoquinazoline
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | P-value | Reference |
| Compound 34 | Calu-6 Lung Carcinoma Xenograft | 100 mg/kg, daily oral administration for 21 days | 75% | < 0.001 (one-tailed t-test) | [3] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of ZM-306416, it is crucial to understand the signaling pathways it targets and the experimental workflows used to assess its activity.
Caption: Dual inhibition of VEGFR and EGFR signaling pathways by ZM-306416.
Caption: General workflow for an in vivo anti-tumor efficacy study.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's anti-tumor activity.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., H3255, HCC4011, A549, H2030) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of ZM-306416 in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Replace the culture medium in the 96-well plates with the medium containing the different concentrations of ZM-306416 or vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of VEGFR and EGFR Signaling
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HUVECs for VEGFR signaling, EGFR-addicted NSCLC cells for EGFR signaling) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of ZM-306416 for 1-2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., VEGF for HUVECs, EGF for NSCLC cells) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-VEGFR2 (Tyr1175), VEGFR2, p-EGFR (Tyr1068), EGFR, p-Akt (Ser473), Akt, p-MAPK (Erk1/2) (Thr202/Tyr204), and MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Tumor Xenograft Study
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., Calu-6) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80 in water).
-
Administer the compound or vehicle control daily by oral gavage at the specified dose (e.g., 100 mg/kg).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effect.
-
This guide provides a foundational understanding of the initial anti-tumor activity studies of this compound. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
Methodological & Application
Application Notes and Protocols for ZM-306416 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] It primarily targets VEGFR1 (Flt) and VEGFR2 (KDR), key mediators in the VEGF signaling pathway which is crucial for angiogenesis and vasculogenesis.[1] Additionally, ZM-306416 has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) with high potency.[3][4] This dual inhibitory action on both VEGFR and EGFR signaling pathways makes ZM-306416 a valuable tool for cancer research, particularly in studying tumor growth, invasion, and angiogenesis.[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability and specific signaling pathways.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of key receptor tyrosine kinases. By binding to the ATP-binding site of VEGFR and EGFR, it blocks the downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various kinases and cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target/Cell Line | Assay Type | IC50 Value |
| VEGFR1 (Flt) | Kinase Assay | 2 µM |
| VEGFR2 (KDR) | Kinase Assay | 100 nM[1][3] |
| EGFR | Kinase Assay | <10 nM[3][4] |
| H3255 (EGFR-addicted NSCLC) | Antiproliferative Assay | 0.09 µM[6] |
| HCC4011 (EGFR-addicted NSCLC) | Antiproliferative Assay | 0.072 µM[6] |
| A549 (wild type EGFR) | Antiproliferative Assay | >10 µM |
| H2030 (wild type EGFR) | Antiproliferative Assay | >10 µM |
| Abl | Kinase Assay | 1.3 µM |
| Src | Kinase Assay | 0.33 µM |
Signaling Pathway
The following diagram illustrates the signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Preparation of ZM-306416 Hydrochloride Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of ZM-306416 hydrochloride in dimethyl sulfoxide (DMSO). ZM-306416 is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors, specifically VEGFR1 (Flt-1) and VEGFR2 (KDR), and also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This protocol outlines the necessary steps to prepare a concentrated stock solution, presents key quantitative data in a clear format, and includes safety precautions and storage recommendations.
Introduction
This compound is a small molecule inhibitor widely used in cancer research and studies of angiogenesis. It selectively inhibits the tyrosine kinase activity of VEGFR1 and VEGFR2 with IC50 values of 2 µM and 100 nM, respectively. Additionally, it is a potent inhibitor of EGFR with an IC50 of less than 10 nM.[1] Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted to the desired working concentration in aqueous buffers or cell culture media. This protocol details a standardized procedure for the preparation of a this compound stock solution in DMSO to ensure consistency and accuracy in experimental applications.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Name | 4-[(4'-Chloro-2'-fluoro)phenylamino]-6,7-dimethoxyquinazoline hydrochloride |
| Synonyms | CB-676475 |
| Molecular Formula | C₁₆H₁₄Cl₂FN₃O[1] |
| Molecular Weight | 370.21 g/mol [1] |
| Purity | ≥98% |
| Appearance | Crystalline solid |
| Solubility in DMSO | 67 mg/mL (approximately 181 mM)[2] |
| Biological Target | VEGFR1 (Flt-1), VEGFR2 (KDR), EGFR[2] |
| IC₅₀ Values | VEGFR1 (Flt-1): 2 µM, VEGFR2 (KDR): 100 nM, EGFR: <10 nM |
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Calculate the required mass of this compound.
-
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 370.21 g/mol = 3.7021 mg
-
-
Weigh the this compound.
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Carefully weigh the calculated amount of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
-
Add DMSO and dissolve the compound.
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
-
Aliquot and store the stock solution.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
For long-term storage, store the aliquots at -80°C (stable for up to 2 years) or at -20°C (stable for up to 1 year).[4]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Dilution to Working Concentration
When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations (typically >0.5%).
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound when diluting into an aqueous medium, it is good practice to first make an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Add the stock or intermediate stock solution to the aqueous buffer or cell culture medium and mix immediately and thoroughly. The final DMSO concentration should ideally be kept below 0.1% and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Safety and Handling Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety and handling information.
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Conclusion
This protocol provides a detailed and standardized method for the preparation of this compound stock solution in DMSO. Adherence to these guidelines for calculation, dissolution, storage, and handling will contribute to the accuracy and reproducibility of experimental outcomes in research involving this potent VEGFR and EGFR inhibitor.
References
Application Notes and Protocols for ZM-306416 Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Epidermal Growth Factor Receptor (EGFR). This document summarizes its mechanism of action, provides detailed protocols for its preparation and administration in animal models, and presents available data on its biological effects.
Mechanism of Action
This compound is a dual-action inhibitor targeting key signaling pathways involved in angiogenesis and cell proliferation. It exhibits potent inhibitory activity against VEGFR-1 (Flt-1) and VEGFR-2 (KDR), with IC50 values of 0.33 µM and 0.1 µM, respectively. Additionally, it is a potent inhibitor of EGFR, with an IC50 of less than 10 nM.[1][2] By blocking these receptors, ZM-306416 can disrupt downstream signaling cascades, leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation, as well as direct anti-proliferative effects on tumor cells dependent on EGFR signaling.
In Vivo Applications and Recommended Dosage
While extensive in vivo dosage data for this compound in various animal models is not widely published, a key study has demonstrated its efficacy in a mouse model of osteoporosis.
Osteoporosis Mouse Model
A study investigating the effects of ZM-306416 on bone loss in an ovariectomized (OVX) mouse model found that the compound effectively prevents bone loss by promoting osteoblast formation and inhibiting osteoclast development.[3]
Table 1: Recommended Dosage of this compound in a Mouse Model
| Animal Model | Indication | Dosing Regimen | Administration Route | Reference |
| Ovariectomized (OVX) Mouse | Osteoporosis | 10 mg/kg/day | Intraperitoneal injection | [3] |
It is crucial to note that for other indications, such as oncology, or for use in different animal species, dose-ranging and maximum tolerated dose (MTD) studies are essential to establish both efficacy and safety.
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility of this compound is a critical factor for its in vivo use. The following are established protocols for its formulation.
Protocol 1: Aqueous Formulation
This formulation is suitable for intraperitoneal or intravenous administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final working solution, add the appropriate volume of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The final solution should be clear.
Protocol 2: Oil-Based Formulation
This formulation is suitable for oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final working solution, add the appropriate volume of the DMSO stock solution to the required volume of corn oil to achieve the final desired concentration.
-
Mix thoroughly until a clear solution is obtained.
Table 2: In Vivo Formulation Examples
| Formulation Component | Protocol 1 (Aqueous) | Protocol 2 (Oil) |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - |
| Solvent 4 | 45% Saline | - |
| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution. It is recommended to prepare solutions fresh for each use.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: VEGFR Signaling Pathway Inhibition by ZM-306416.
Caption: EGFR Signaling Pathway Inhibition by ZM-306416.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using this compound.
Caption: General Experimental Workflow for In Vivo Studies.
References
Application Notes and Protocols for ZM-306416 Hydrochloride in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-306416 hydrochloride is a potent, ATP-competitive small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of angiogenesis.[1][2] Specifically, it exhibits strong inhibitory activity against VEGFR-2 (KDR) and VEGFR-1 (Flt).[2][3] Understanding the inhibitory profile of this compound is critical for its application in cancer research and the development of anti-angiogenic therapies. These application notes provide detailed protocols for utilizing this compound in a kinase activity assay to determine its inhibitory potency against VEGFR-2.
Mechanism of Action
This compound functions by competing with ATP for the binding site within the kinase domain of VEGFRs.[4] This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[4][5] The primary signaling pathways inhibited are the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[5]
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases, providing a snapshot of its selectivity profile.
| Kinase Target | IC50 Value |
| VEGFR-2 (KDR) | 100 nM[1][2] |
| VEGFR-1 (Flt) | 2 µM[1][2] |
| EGFR | <10 nM[2][6] |
| c-Abl | 1.3 µM[6] |
| Src | 0.33 µM[2] |
Experimental Protocols
A luminescence-based kinase assay is a robust and sensitive method for determining the in vitro potency of kinase inhibitors. The following protocol is adapted for the use of this compound to measure its inhibitory effect on VEGFR-2 kinase activity. This assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
Protocol: In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Assay Setup:
-
In a white, opaque 96-well plate, add the following to the respective wells:
-
Blank (No Enzyme Control): 2.5 µL of Kinase Assay Buffer with DMSO (vehicle control)
-
Positive Control (100% Kinase Activity): 2.5 µL of Kinase Assay Buffer with DMSO (vehicle control)
-
Test Inhibitor: 2.5 µL of diluted this compound
-
-
Prepare a Master Mix containing the kinase assay buffer, ATP, and the poly (Glu, Tyr) 4:1 substrate.[4]
-
Add 12.5 µL of the Master Mix to each well.[8]
-
-
Kinase Reaction:
-
Signal Detection:
-
Following incubation, stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent such as ADP-Glo™.
-
Add 25 µL of the ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.[8]
-
Add 50 µL of the Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes.[8]
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (100% activity) and the blank (0% activity).
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Assay
Caption: Experimental workflow for the in vitro VEGFR-2 kinase activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application of ZM-306416 Hydrochloride in Xenograft Mouse Models: A Review of Preclinical Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-306416 hydrochloride is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), primarily targeting VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1), with additional activity against the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] As a dual inhibitor, this compound holds therapeutic promise in oncology by potentially targeting tumor angiogenesis, proliferation, and survival. This document provides an overview of its mechanism of action and outlines hypothetical protocols for its application in xenograft mouse models based on its known biological activities.
While in vitro studies have characterized the inhibitory concentrations of this compound against various cancer cell lines, detailed in vivo efficacy studies in xenograft models are not extensively documented in publicly available literature. The protocols and data presented here are therefore illustrative and based on the compound's known targets and the general methodologies for evaluating anti-angiogenic and anti-proliferative agents in preclinical cancer models.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.
-
VEGFR Inhibition: By targeting VEGFR1 and VEGFR2, this compound blocks the signaling cascade initiated by VEGF. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.[5] The IC50 values for KDR and Flt are reported to be 100 nM and 2 µM, respectively.[1]
-
EGFR Inhibition: this compound also demonstrates potent inhibition of EGFR.[2] In cancer cells where EGFR signaling is a primary driver of proliferation, this inhibition can lead to cell cycle arrest and apoptosis.
The dual inhibition of both VEGFR and EGFR pathways suggests that this compound could be particularly effective in tumors that are dependent on both angiogenesis and EGFR-driven proliferation.
Signaling Pathway
The following diagram illustrates the signaling pathways targeted by this compound.
References
Application Note: ZM-306416 Hydrochloride for Western Blot Analysis of Phosphorylated VEGFR2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/VEGFR2 signaling pathway is a hallmark of several pathologies, including cancer and retinopathies, making it a critical target for therapeutic intervention.
ZM-306416 hydrochloride is a potent and selective inhibitor of VEGFR tyrosine kinases.[1] It effectively inhibits both KDR (VEGFR2) and Flt (VEGFR1) with IC50 values of 100 nM and 2 µM, respectively. Notably, ZM-306416 has been shown to abolish the phosphorylation of VEGFR2 at tyrosine 1214 (pVEGFR2 Y1214) at a concentration of 300 nM in human thyroid follicular cells.[2] This makes this compound a valuable tool for studying the role of VEGFR2 phosphorylation in various biological processes and for validating the efficacy of potential anti-angiogenic compounds. This application note provides a detailed protocol for utilizing this compound in the Western blot analysis of pVEGFR2.
Key Signaling Pathway
The following diagram illustrates the canonical VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: VEGFR2 signaling pathway and inhibition by ZM-306416.
Experimental Protocols
This section details the protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of VEGFR2.
Cell Culture and Treatment
-
Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) or other suitable cell lines expressing VEGFR2 in complete growth medium and grow to 70-80% confluency.
-
Starvation: Prior to treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0, 100, 300, 1000 nM). Pre-treat the cells with the this compound-containing medium for 1-2 hours.
-
VEGF Stimulation: Prepare a solution of recombinant human VEGF in serum-free medium (e.g., 50 ng/mL). Add the VEGF solution to the cells and incubate for 10-15 minutes at 37°C to induce VEGFR2 phosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Western Blot Protocol for pVEGFR2
-
Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Y1214) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[3]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total VEGFR2 or a housekeeping protein like GAPDH or β-actin.
Caption: Western blot workflow for pVEGFR2 analysis.
Data Presentation
The results from the Western blot can be quantified by densitometry. The intensity of the pVEGFR2 band should be normalized to the intensity of the total VEGFR2 or a housekeeping protein band. The data can be presented in a table for clear comparison.
| Treatment Group | ZM-306416 (nM) | VEGF (50 ng/mL) | Normalized pVEGFR2 Intensity (Arbitrary Units) | % Inhibition of Phosphorylation |
| Untreated Control | 0 | - | Baseline | N/A |
| VEGF Control | 0 | + | 1.00 | 0% |
| Treatment 1 | 100 | + | 0.45 | 55% |
| Treatment 2 | 300 | + | 0.12 | 88% |
| Treatment 3 | 1000 | + | 0.05 | 95% |
Note: The data presented in the table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Conclusion
This compound is a potent inhibitor of VEGFR2 phosphorylation. The detailed protocol provided in this application note offers a reliable method for assessing the phosphorylation status of VEGFR2 using Western blot analysis. This approach is valuable for researchers investigating the VEGF signaling pathway and for professionals in drug development screening for novel anti-angiogenic compounds.
References
Application Notes and Protocols for Cell Viability Assessment Following ZM-306416 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-306416 hydrochloride is a potent small molecule inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It demonstrates significant anti-proliferative effects in various cancer cell lines, primarily through the disruption of key signaling pathways involved in angiogenesis and cell growth. These application notes provide a detailed protocol for assessing the impact of this compound on cell viability using a common colorimetric assay and summarize its inhibitory effects on different cell lines.
Mechanism of Action
This compound exhibits a dual inhibitory mechanism of action. It potently inhibits VEGFR-1 (Flt-1) and VEGFR-2 (KDR), key mediators of the VEGF signaling pathway crucial for angiogenesis. Additionally, it is a potent inhibitor of EGFR, a receptor tyrosine kinase that, when activated, triggers downstream pathways like MAPK and PI3K/Akt, leading to cell proliferation, survival, and differentiation.[5] By targeting both VEGFR and EGFR, this compound can effectively suppress tumor growth and vascularization.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative activities.
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) | Reference |
| H3255 | Non-Small Cell Lung Cancer | EGFR Mutant (L858R) | 0.09 ± 0.007 | [6][7] |
| HCC4011 | Non-Small Cell Lung Cancer | EGFR Mutant (delE746-A750) | 0.072 ± 0.001 | [6][7] |
| A549 | Non-Small Cell Lung Cancer | EGFR Wild-Type | >10 | [6] |
| H2030 | Non-Small Cell Lung Cancer | EGFR Wild-Type | >10 | [6] |
Experimental Protocols
This section outlines a detailed protocol for determining the cell viability of cancer cells treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing metabolic activity, which is indicative of cell viability.
Materials
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Seeding
-
Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours to allow for cell attachment.
Compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Assay
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings to correct for background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
Caption: Dual inhibition of VEGFR and EGFR signaling pathways by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for the MTT-based cell viability assay.
References
- 1. amsbio.com [amsbio.com]
- 2. ZM-306416 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for ZM-306416 Hydrochloride in Anti-Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2 (KDR/Flk-1), are key regulators of this process. ZM-306416 hydrochloride is a potent inhibitor of VEGFR tyrosine kinases, demonstrating inhibitory activity against both VEGFR-1 (Flt) and VEGFR-2 (KDR).[1][2] These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo anti-angiogenesis assays to assess its efficacy.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of VEGFR tyrosine kinases. By binding to the ATP-binding site of the receptor's intracellular kinase domain, it blocks the autophosphorylation of the receptor induced by VEGF binding. This inhibition prevents the activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, the key cellular processes that drive angiogenesis. Notably, ZM-306416 also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[2]
Signaling Pathway
The binding of VEGF-A to VEGFR-2 initiates a complex signaling network essential for angiogenesis. Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration. By inhibiting the initial phosphorylation of VEGFR-2, this compound effectively blocks these downstream signaling events.
Data Presentation
The following table summarizes the known inhibitory concentrations of ZM-306416. It is recommended to perform a dose-response study to determine the optimal concentration for specific cell types and assay conditions.
| Target | Assay | IC50 | Reference |
| VEGFR-2 (KDR) | Kinase Assay | 0.1 µM | [3] |
| VEGFR-1 (Flt) | Kinase Assay | 2 µM | [3] |
| EGFR | Kinase Assay | <10 nM | |
| pVEGFR2 (Y1214) Expression | Human Thyroid Follicular Cells | Abolished at 300 nM | |
| p42/44 MAPK Phosphorylation | Human Thyroid Follicular Cells | Inhibited at <10 µM | [1] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound
-
VEGF-A (as a pro-angiogenic stimulus)
-
96-well culture plates
-
Calcein AM (for fluorescence-based quantification)
Protocol:
-
Preparation of Basement Membrane Matrix: Thaw the basement membrane matrix on ice overnight. Pipette 50 µL of the cold matrix into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. Harvest the cells and resuspend them in a serum-starved medium (e.g., EGM-2 with 0.5% FBS) at a density of 2 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of this compound in the serum-starved medium. Add the cell suspension to the prepared drug dilutions. A vehicle control (e.g., DMSO) and a positive control (VEGF-A, e.g., 50 ng/mL) should be included.
-
Seeding: Gently add 100 µL of the cell suspension containing the respective treatments to each well of the matrix-coated plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Quantification:
-
Microscopy: Capture images of the tube network using an inverted microscope.
-
Image Analysis: Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Fluorescence: For a more quantitative approach, stain the cells with Calcein AM and measure the fluorescence intensity, which correlates with the total area covered by the tube network.
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of a compound to inhibit the migration of a confluent monolayer of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
24-well culture plates
-
Pipette tips (p200) or a cell scraper
-
This compound
-
VEGF-A
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip or a cell scraper.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh serum-starved medium containing different concentrations of this compound, a vehicle control, and a positive control (VEGF-A).
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Quantification: Measure the width of the scratch at different points for each condition and time point. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the effect of this compound on the formation of new blood vessels on the CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or sponges
-
This compound
-
VEGF-A (as a pro-angiogenic stimulus)
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Treatment Application: On day 7 or 8, when the CAM vasculature is well-developed, place a sterile filter paper disc or sponge saturated with the test compound (this compound), vehicle control, or positive control (VEGF-A) onto the CAM.
-
Incubation and Observation: Reseal the window and continue incubation. Observe and photograph the area around the disc daily for 2-3 days using a stereomicroscope.
-
Quantification: The anti-angiogenic effect can be quantified by counting the number of blood vessels converging towards the disc or by measuring the vessel density and length in the treated area using image analysis software. A significant reduction in vessel formation in the this compound-treated group compared to the control indicates anti-angiogenic activity.
Conclusion
This compound is a potent inhibitor of VEGFR-2 and can be effectively evaluated for its anti-angiogenic properties using the detailed in vitro and in vivo assays described in these application notes. It is crucial for researchers to perform dose-response experiments to determine the optimal concentrations for their specific experimental conditions. The provided protocols and diagrams serve as a comprehensive guide for investigating the anti-angiogenic potential of this compound.
References
Application Notes and Protocols for Studying Blood-Brain Barrier Integrity using ZM-306416 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZM-306416 hydrochloride, a potent VEGFR inhibitor, to investigate the integrity of the blood-brain barrier (BBB). This document outlines the underlying mechanism, experimental protocols, and data interpretation for both in vitro and in vivo models.
Introduction
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the central nervous system. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of vascular permeability.[1][2] Dysregulation of VEGF signaling can lead to a breakdown of the BBB, a hallmark of various neurological diseases.[2][3] this compound is a potent inhibitor of VEGFR tyrosine kinases, with IC50 values of 0.1 µM for KDR (VEGFR-2) and 2 µM for Flt (VEGFR-1).[4][5] It also inhibits EGFR with an IC50 of less than 10 nM.[4][6] By inhibiting VEGFR-2, this compound can be a valuable tool to study the role of VEGF signaling in maintaining BBB integrity and to explore potential therapeutic strategies for restoring barrier function.
Mechanism of Action
VEGF binding to VEGFR-2 on brain microvascular endothelial cells (BMECs) triggers a signaling cascade that can increase BBB permeability. This process often involves the phosphorylation and subsequent internalization or redistribution of tight junction proteins such as occludin and zonula occludens-1 (ZO-1), leading to the opening of the paracellular pathway.[7][8][9][10] this compound, by inhibiting the kinase activity of VEGFR-2, is expected to block these downstream events, thereby preventing or reversing the VEGF-induced increase in BBB permeability.
Caption: VEGF-A binding to VEGFR-2 initiates downstream signaling, leading to tight junction disassembly and increased BBB permeability. This compound inhibits VEGFR-2 activation.
In Vitro Assessment of BBB Integrity
In vitro models of the BBB, typically using primary or immortalized brain microvascular endothelial cells, are valuable for high-throughput screening and mechanistic studies.[11][12][13]
Key Experiments and Data Presentation
1. Transendothelial Electrical Resistance (TEER) Measurement: TEER is a widely accepted method to assess the integrity of the tight junction barrier in real-time.[12][14] A decrease in TEER indicates a loss of barrier integrity.
Table 1: Illustrative TEER Data for an In Vitro BBB Model
| Treatment Group | Concentration | Mean TEER (Ω·cm²) ± SD | % Change from Control |
| Vehicle Control | - | 250 ± 15 | 0% |
| VEGF | 50 ng/mL | 125 ± 10 | -50% |
| ZM-306416 HCl | 1 µM | 245 ± 12 | -2% |
| VEGF + ZM-306416 HCl | 50 ng/mL + 1 µM | 220 ± 18 | -12% |
2. Paracellular Permeability Assay: This assay measures the flux of cell-impermeable tracers, such as sodium fluorescein (376 Da) or FITC-dextran (4-70 kDa), across the endothelial monolayer.[11][15] An increase in tracer passage signifies increased permeability.
Table 2: Illustrative Paracellular Permeability Data
| Treatment Group | Tracer | Apparent Permeability (Papp) (10⁻⁶ cm/s) ± SD | Fold Increase vs. Control |
| Vehicle Control | Sodium Fluorescein | 3.5 ± 0.4 | 1.0 |
| VEGF | Sodium Fluorescein | 8.9 ± 0.7 | 2.5 |
| ZM-306416 HCl | Sodium Fluorescein | 3.7 ± 0.3 | 1.1 |
| VEGF + ZM-306416 HCl | Sodium Fluorescein | 4.5 ± 0.6 | 1.3 |
3. Immunofluorescence and Western Blotting for Tight Junction Proteins: Visualization and quantification of tight junction proteins (e.g., ZO-1, occludin, claudin-5) can provide direct evidence of barrier disruption or protection.
Experimental Protocols
Protocol 1: In Vitro VEGF-Induced BBB Permeability and Rescue with this compound
This protocol describes the induction of BBB permeability in a human cerebral microvascular endothelial cell (hCMEC/D3) monolayer using VEGF and its inhibition by ZM-306416 HCl.
Materials:
-
hCMEC/D3 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
Recombinant human VEGF-A
-
This compound (solubilized in DMSO)[5]
-
EVOM2 Voltohmmeter with STX2 electrodes
-
Sodium fluorescein
-
Fluorometer
Procedure:
-
Cell Culture: Seed hCMEC/D3 cells on collagen-coated Transwell inserts and culture until a confluent monolayer is formed, typically monitoring TEER until it reaches a stable plateau (>100 Ω·cm²).
-
Treatment:
-
Pre-treat the endothelial monolayers with ZM-306416 HCl (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Add VEGF (e.g., 50 ng/mL) to the apical chamber and incubate for the desired time (e.g., 6, 12, 24 hours).
-
-
TEER Measurement: At specified time points, measure the TEER of each Transwell insert. Subtract the resistance of a blank insert and multiply by the surface area to obtain the final TEER value in Ω·cm².
-
Permeability Assay:
-
After the final TEER reading, replace the medium in the apical chamber with medium containing sodium fluorescein (10 µg/mL).
-
Incubate for 1 hour at 37°C.
-
Collect samples from the basolateral chamber and measure the fluorescence intensity using a fluorometer.
-
Calculate the apparent permeability coefficient (Papp).
-
Caption: Experimental workflow for the in vitro assessment of BBB permeability using ZM-306416 HCl.
In Vivo Assessment of BBB Integrity
In vivo models are crucial for validating in vitro findings and understanding the physiological relevance of BBB modulation.[16][17]
Key Experiments and Data Presentation
1. Evans Blue Extravasation: Evans blue dye binds to serum albumin and is normally excluded from the brain parenchyma. Its presence in the brain tissue indicates BBB breakdown.[15]
Table 3: Illustrative In Vivo Evans Blue Extravasation Data
| Treatment Group | Evans Blue in Brain (µg/g tissue) ± SD |
| Saline Control | 2.5 ± 0.8 |
| LPS (Lipopolysaccharide) | 15.2 ± 2.1 |
| LPS + ZM-306416 HCl (10 mg/kg) | 7.8 ± 1.5 |
2. Fluorescent Tracer Extravasation: Similar to the in vitro assay, fluorescently labeled dextrans or sodium fluorescein can be injected intravenously, and their accumulation in the brain parenchyma can be quantified.[18][19]
Experimental Protocols
Protocol 2: In Vivo LPS-Induced BBB Permeability and the Effect of this compound
This protocol describes the induction of BBB permeability in mice using lipopolysaccharide (LPS) and the assessment of the protective effect of ZM-306416 HCl.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
This compound
-
Evans blue dye (2% in saline)
-
Anesthetics
-
Perfusion buffer (e.g., PBS)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Treatment:
-
Administer ZM-306416 HCl (e.g., 10 mg/kg, i.p.) or vehicle 1 hour prior to LPS injection.
-
Induce BBB disruption by injecting LPS (e.g., 5 mg/kg, i.p.).
-
-
Tracer Injection: 22 hours after LPS injection, intravenously inject Evans blue dye (4 mL/kg).
-
Tissue Collection: After 2 hours of dye circulation, anesthetize the mice and perfuse transcardially with saline to remove intravascular dye.
-
Quantification:
-
Dissect the brains, weigh them, and homogenize in formamide.
-
Incubate at 60°C for 24 hours to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Calculate the concentration of Evans blue in the brain tissue using a standard curve.
-
References
- 1. VEGFR-2 expression in brain injury: its distribution related to brain-blood barrier markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF, a Key Factor for Blood Brain Barrier Injury After Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF, a Key Factor for Blood Brain Barrier Injury After Cerebral Ischemic Stroke [aginganddisease.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VEGF SIGNALING MECHANISMS IN INCREASED BLOOD BRAIN BARRIER PERMEABILITY FOLLOWING HYPOXIA [escholarship.org]
- 8. Impact of peptide permeation enhancer on tight junctions opening cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of tight junction permeability and occludin phosphorylation by Rhoa-p160ROCK-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Restoration of Tight Junction Structure and Barrier Function by Down-Regulation of the Mitogen-activated Protein Kinase Pathway in Ras-transformed Madin-Darby Canine Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Blood-Brain Barrier Functional Assays in a Human iPSC-Based Model | Springer Nature Experiments [experiments.springernature.com]
- 13. irbm.com [irbm.com]
- 14. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 16. In vivo measurement of blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [en.bio-protocol.org]
- 19. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
Application Notes and Protocols for Combining ZM-306416 Hydrochloride with Other Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the combination of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Epidermal Growth Factor Receptor (EGFR), with other cancer therapeutics.[1][2][3] Due to a lack of specific published data on this compound in combination therapies, this document presents generalized protocols and theoretical frameworks based on the established principles of combining anti-angiogenic and anti-EGFR agents with standard chemotherapies.
Introduction to this compound
This compound is a small molecule inhibitor targeting key pathways in tumor progression. It exhibits potent inhibitory activity against VEGFR-1 (Flt) and VEGFR-2 (KDR), crucial mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5] Additionally, this compound is a potent inhibitor of EGFR, a receptor tyrosine kinase that, when dysregulated, drives cancer cell proliferation, survival, and migration.[2][6] The dual inhibition of these pathways presents a compelling rationale for its use in combination with other anti-cancer agents to achieve synergistic or additive effects.
Rationale for Combination Therapy
Combining this compound with conventional chemotherapeutics or other targeted agents is predicated on several well-established principles in oncology:
-
Enhanced Chemotherapy Efficacy: Anti-angiogenic agents can "normalize" the chaotic and leaky vasculature within tumors. This transient vascular normalization can improve the delivery and penetration of cytotoxic agents to the tumor core, thereby enhancing their efficacy.[5][7]
-
Overcoming Drug Resistance: Tumors can develop resistance to single-agent therapies. By targeting multiple, independent signaling pathways simultaneously, combination therapy can reduce the likelihood of resistance mechanisms emerging.[2][8]
-
Synergistic Anti-Tumor Activity: The inhibition of VEGFR and EGFR pathways by this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a greater therapeutic effect than the sum of the individual agents.[2][6]
Proposed Combination Strategies and Data Presentation
This section outlines hypothetical combination studies with commonly used chemotherapeutic agents. The quantitative data presented are illustrative examples of how results could be structured.
In Vitro Cytotoxicity and Synergy Analysis
Objective: To determine the in vitro efficacy of this compound in combination with standard chemotherapeutic agents and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Proposed Combinations:
-
This compound + Paclitaxel
-
This compound + Cisplatin
-
This compound + Doxorubicin
Table 1: Illustrative In Vitro Cytotoxicity Data (IC50 Values in µM) in A549 Lung Carcinoma Cells
| Compound | IC50 (Single Agent) | IC50 (in Combination with ZM-306416 at 0.1 µM) |
| This compound | 0.5 | - |
| Paclitaxel | 0.05 | 0.02 |
| Cisplatin | 5.0 | 2.5 |
| Doxorubicin | 0.2 | 0.08 |
Table 2: Illustrative Combination Index (CI) Values
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Interpretation |
| ZM-306416 + Paclitaxel | 0.6 | 0.5 | 0.4 | Synergy |
| ZM-306416 + Cisplatin | 0.8 | 0.7 | 0.6 | Synergy |
| ZM-306416 + Doxorubicin | 1.0 | 0.9 | 0.8 | Additive to Synergy |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To assess the anti-proliferative effects of this compound in combination with a chemotherapeutic agent and to determine the Combination Index (CI).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, stock solution in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and combinations for 72 hours. Include vehicle-treated (DMSO) and untreated controls.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) using software such as CompuSyn.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the observed synergy by examining key signaling proteins.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-p-EGFR, anti-p-Akt, anti-p-ERK, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Blocking: Block the membranes with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin).
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound formulated for in vivo use
-
Chemotherapeutic agent formulated for in vivo use
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, ZM-306416 alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., ZM-306416 daily by oral gavage, chemotherapy weekly by intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.
Visualizations
Caption: Signaling pathways inhibited by this compound.
References
- 1. Frontiers | Therapy for Cancer: Strategy of Combining Anti-Angiogenic and Target Therapies [frontiersin.org]
- 2. The role of VEGF and EGFR inhibition: implications for combining anti-VEGF and anti-EGFR agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination of Anti-angiogenesis with Chemotherapy for More Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual EGFR inhibition in combination with anti-VEGF treatment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of antiangiogenesis with chemotherapy for more effective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Navigating ZM-306416 Hydrochloride Solubility: A Technical Guide
Researchers and drug development professionals working with ZM-306416 hydrochloride now have a dedicated resource to address common solubility challenges. This technical support center provides a comprehensive guide, including frequently asked questions and detailed troubleshooting protocols, to ensure seamless experimental workflows. This compound is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, specifically targeting VEGFR1 (Flt) and VEGFR2 (KDR), and has also been shown to inhibit the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6]
Solubility Profile of this compound
The solubility of this compound can vary depending on the solvent and the specific batch of the compound. Below is a summary of reported solubility data to guide solvent selection.
| Solvent | Reported Solubility |
| Dimethyl sulfoxide (DMSO) | Up to 67 mg/mL (200.75 mM)[1], 50 mg/mL (149.81 mM)[2], 10 mM[7] |
| Ethanol | 20 mg/mL |
| Dimethylformamide (DMF) | 50 mg/mL |
| Water | < 0.1 mg/mL (insoluble)[2] |
Note: The hydrochloride salt form of ZM-306416 has a molecular weight of 370.21 g/mol , while the free base form is 333.74 g/mol .[4][7] Be sure to use the correct molecular weight for your calculations based on the form of the compound you have.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.70 mg of the hydrochloride salt.
-
Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle heating (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation
For animal studies, a common formulation involves a co-solvent system. The following is an example protocol:
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Co-solvent Addition: In a separate tube, mix the required volumes of PEG300 and Tween-80. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would mix 400 µL of PEG300 and 50 µL of Tween-80 for every 1 mL of final solution.
-
Combining Solutions: Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly until a clear solution is obtained.
-
Final Dilution: Add the saline to the mixture to reach the final desired volume and concentration. Mix well. This formulation should be prepared fresh before each use.[2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
My this compound is not dissolving in DMSO.
-
Question: I've added DMSO to my this compound powder, but it's not going into solution. What should I do?
-
Answer:
-
Increase Mixing: Ensure you have vortexed the solution thoroughly.
-
Gentle Heating: Warm the solution in a water bath at a temperature no higher than 37°C for a few minutes.
-
Sonication: Use a bath sonicator to aid dissolution.[2]
-
Fresh Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[1] Use fresh, anhydrous DMSO from a newly opened bottle.
-
Check Concentration: Verify that you have not exceeded the maximum reported solubility for this compound in DMSO.
-
The compound precipitated out of my stock solution after storage.
-
Question: My this compound stock solution in DMSO was clear when I made it, but now there is a precipitate. Is it still usable?
-
Answer:
-
Re-dissolve: Warm the vial in a 37°C water bath and vortex until the precipitate is completely re-dissolved.
-
Storage Conditions: Ensure your stock solution is stored at the recommended temperature (-20°C or -80°C) and that the vial is properly sealed to prevent solvent evaporation.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can affect the stability of the compound in solution. It is recommended to aliquot your stock solution into smaller, single-use volumes.
-
Can I dissolve this compound directly in aqueous buffers?
-
Question: I need to use this compound in a cell-based assay with an aqueous buffer. Can I dissolve it directly in the buffer?
-
Answer: No, this compound is practically insoluble in water.[2] You should first prepare a concentrated stock solution in DMSO and then dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure that the final concentration of DMSO in your assay is low enough to not affect your experimental system (typically less than 0.5%).
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate key processes related to the use of this compound.
This compound primarily exerts its effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels).[8][9][10][11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ZM 306416 hydrochloride | CAS 196603-47-1 | ZM306416 | Tocris Bioscience [tocris.com]
- 5. ZM-306416 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ZM-306416 Hydrochloride Concentration for IC50 Determination
Welcome to the technical support center for ZM-306416 hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 value of this potent VEGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), with IC50 values of 0.1 µM and 2 µM for KDR (VEGFR-2) and Flt (VEGFR-1) respectively.[1][2][3] It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of less than 10 nM.[1][2] Its primary mechanism involves blocking the tyrosine kinase activity of these receptors, which are crucial for angiogenesis and tumor growth.[4]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily targets the VEGFR-2 signaling pathway. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream cascades that regulate endothelial cell proliferation, migration, and survival.[5][6][7][8] Key pathways include the PLCγ-PKC-MAPK and PI3K-AKT pathways.[6][7][9][10] By inhibiting VEGFR-2, ZM-306416 blocks these downstream signals, leading to an anti-angiogenic effect.
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.
Q3: What methods can be used to determine the IC50 of this compound?
A3: The IC50 of this compound can be determined using both biochemical and cell-based assays.
-
Biochemical Kinase Assays: These assays measure the direct inhibition of purified VEGFR-2 kinase activity.[4][11][12][13] A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.[10][11]
-
Cell-Based Assays: These assays measure the effect of the inhibitor on cellular processes. Cell viability assays, such as the MTT or CellTiter-Glo assay, are widely used to assess the cytotoxic or cytostatic effects on endothelial cells (e.g., HUVECs) that express VEGFR-2.[14][15][16][17][18]
Troubleshooting Guide for Inconsistent IC50 Values
Encountering variability in IC50 values is a common challenge in drug discovery research. This guide provides a systematic approach to troubleshoot and optimize your experiments for consistent and reliable results.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting inconsistent IC50 data.
Common Issues and Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Compound-Related Issues | Compound degradation | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions regularly. |
| Poor solubility | ZM-306416 is soluble in DMSO.[3] Ensure complete dissolution in the stock solution and check for precipitation at the final assay concentration. The final DMSO concentration in the assay should typically not exceed 1%.[4] | |
| Inaccurate serial dilutions | Use calibrated pipettes and prepare fresh serial dilutions for each experiment to avoid inaccuracies from repeated freeze-thaw cycles or adsorption to plastic. | |
| Biochemical Assay Parameters | High ATP concentration | The IC50 of ATP-competitive inhibitors like ZM-306416 is highly dependent on the ATP concentration.[19][20] Standardize the ATP concentration, ideally at or near the Km for VEGFR-2, for comparable results.[20] |
| Inactive enzyme | Confirm the activity of the recombinant VEGFR-2 enzyme. Use a control inhibitor with a known IC50 to validate each new batch of enzyme.[20] | |
| Cell-Based Assay Parameters | Cell line variability | Use authenticated cell lines and maintain a consistent cell passage number for experiments. High passage numbers can lead to phenotypic drift. |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells per well. Uneven cell distribution can lead to high variability. | |
| Serum interference | Components in serum can bind to the compound or affect cell growth. Consider reducing the serum concentration or using a serum-free medium during the compound incubation period. | |
| Experimental Execution | Edge effects on microplates | Edge effects can occur due to differential evaporation or temperature gradients across the plate. Avoid using the outer wells or fill them with sterile medium/PBS. |
| Inconsistent incubation times | Adhere strictly to the defined incubation times for compound treatment and assay development to ensure reproducibility.[20] | |
| Data Analysis | Inappropriate curve fitting model | Use a non-linear regression model with a variable slope (four-parameter logistic fit) to analyze the dose-response data and calculate the IC50 value.[10] |
| Improper normalization | Normalize the data to appropriate controls. The negative control (vehicle, e.g., DMSO) represents 100% activity or viability, and a positive control (a known inhibitor or no enzyme/cells) represents 0% activity or viability.[19] |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a method to determine the inhibitory activity of this compound on recombinant human VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)[11]
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate[11]
-
This compound dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)[11]
-
White, opaque 96-well plates[11]
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be consistent across all wells.
-
Kinase Reaction:
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to assess the cytotoxic effect of this compound on a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
HUVECs or another suitable endothelial cell line
-
Complete culture medium
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency, then trypsinize and resuspend in fresh medium.[17]
-
Count the cells and dilute the suspension to an optimal seeding density (e.g., 5,000-10,000 cells/well).[17][21]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for attachment.[21]
-
-
Compound Treatment:
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition and Incubation:
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.[14] Agitate the plate on a shaker for 10 minutes to dissolve the crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.[21]
-
By following these guidelines and protocols, researchers can obtain more accurate and reproducible IC50 values for this compound, facilitating a better understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]
- 13. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Navigating ZM-306416 Hydrochloride Experiments: A Technical Support Guide
Technical Support Center
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in experiments involving ZM-306416 hydrochloride. By addressing common issues and providing detailed protocols, we aim to facilitate the effective use of this potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR1 (Flt) and VEGFR2 (KDR).[1][2] It has also been shown to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases. By binding to the ATP-binding site in the catalytic domain of VEGFR and EGFR, it blocks the phosphorylation and activation of these receptors, thereby inhibiting downstream signaling pathways involved in angiogenesis and cell proliferation.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[2] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For optimal results, use freshly opened DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q4: What is the stability of this compound in cell culture media?
A4: The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary. Factors such as the chemical structure of the compound, the pH and composition of the media, the presence of serum proteins, and incubation temperature and duration can all influence stability. While specific stability data in various cell culture media is not extensively published, it is best practice to prepare fresh dilutions from the frozen stock for each experiment.
Troubleshooting Guide: Addressing Inconsistent Results
Inconsistent results in experiments with this compound can arise from several factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Lower than expected or variable inhibitory activity.
This is one of the most common challenges encountered. The troubleshooting workflow below can help pinpoint the cause.
Caption: Troubleshooting workflow for low inhibitory activity.
Issue 2: High background or off-target effects.
This compound has multiple targets, which can lead to effects that are not mediated by the primary target of interest in your experiment.
-
Solution:
-
Titrate the concentration: Determine the lowest effective concentration that inhibits your primary target without significant off-target effects.
-
Use specific cell lines: If you are studying VEGFR signaling, use cells with high VEGFR expression and low or no EGFR expression, and vice-versa.
-
Control experiments: Use a more selective inhibitor for one of the targets as a control to dissect the specific effects of this compound.
-
Quantitative Data Summary
The inhibitory activity of this compound can vary depending on the target and the experimental system. The following table summarizes key quantitative data reported in the literature.
| Target/Assay | IC50 Value |
| VEGFR1 (Flt) | 2 µM |
| VEGFR2 (KDR) | 100 nM |
| EGFR | <10 nM |
| H3255 (EGFR-addicted NSCLC cell line) | 0.09 µM |
| HCC4011 (EGFR-addicted NSCLC cell line) | 0.072 µM |
| ABL Kinase | 1.3 µM |
| Granule Formation | 0.67 µM |
| ERRα Assay | 7.3 µM |
Experimental Protocols
Adherence to a consistent and well-defined protocol is crucial for reproducible results.
1. Western Blotting for Phospho-VEGFR2 Inhibition
This protocol describes how to assess the inhibitory effect of this compound on VEGFR2 activation in a cell-based assay.
Materials:
-
Cell line with endogenous or overexpressed VEGFR2 (e.g., HUVECs)
-
This compound
-
VEGF-A ligand
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., H3255, HCC4011)
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound (include a DMSO vehicle control).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Visualizing the mechanism of action and experimental workflows can aid in understanding and troubleshooting.
Caption: Simplified this compound mechanism of action.
Caption: General workflow for cell-based assays with ZM-306416 HCl.
References
ZM-306416 hydrochloride stability in different buffer solutions
This guide provides technical support for researchers and scientists using ZM-306416 hydrochloride, focusing on its stability and handling in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare my initial stock solution of this compound?
A1: this compound is soluble in DMSO, with suppliers indicating solubility up to 10 mM or higher.[1][2][3][4] It is reported to be insoluble in water and ethanol.[2] For a stock solution, dissolve the solid compound in fresh, anhydrous DMSO.[2] It is recommended to prepare the stock solution fresh for optimal results.[2]
Q2: How should I store the solid compound and my stock solutions?
A2: The solid (powder) form of this compound is stable under recommended storage conditions.[5] For long-term storage, a temperature of -20°C is recommended, while short-term storage can be at 2-8°C.[5] Some suppliers state the product can be stored for up to 12 months and is stable at ambient temperatures for short periods.[1]
For stock solutions in DMSO, it is best practice to:
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Protect solutions from light.
Q3: Can I dilute my DMSO stock solution into an aqueous buffer for my experiment?
A3: Yes, this is the standard procedure. However, due to the low aqueous solubility of this compound, you may encounter precipitation. To minimize this:
-
Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, typically less than 0.5%, to avoid solvent effects on your experiment.
-
Add the DMSO stock solution to your buffer slowly while vortexing or stirring to facilitate mixing.
-
Perform a solubility test with your specific buffer system before proceeding with a large-scale experiment.
Q4: My this compound solution has turned cloudy or has visible precipitate. What should I do?
A4: Cloudiness or precipitation indicates that the compound has fallen out of solution. This can be due to:
-
Low Solubility: The concentration of this compound may be too high for the aqueous buffer system. Try lowering the final concentration.
-
pH Effects: The pH of your buffer can significantly impact the solubility of the compound. You may need to test a range of pH values to find the optimal one for solubility.
-
Solvent Percentage: The percentage of DMSO may be too low to keep the compound dissolved. While you must be mindful of the final DMSO concentration in your assay, a slight increase might be necessary.
If you observe precipitation, it is recommended to discard the solution and prepare a fresh one at a lower concentration or in a different buffer system.
Q5: Is there any data on the stability of this compound in different buffer solutions?
A5: Currently, there is a lack of specific public data on the degradation kinetics and stability of this compound in various aqueous buffer solutions. The stability of a compound in solution is often dependent on factors like pH, temperature, and buffer composition.[6][7] For critical experiments, it is advisable to perform an in-house stability study. A general protocol for such a study is provided below.
Stability Assessment Protocol
This section outlines a general experimental workflow to determine the stability of this compound in your specific buffer system.
Objective:
To quantify the degradation of this compound in a selected buffer over time at various storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., PBS, Tris-HCl at various pH values)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators or water baths set to desired temperatures
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the DMSO stock solution into your chosen aqueous buffers to the final working concentration. Ensure the final DMSO percentage is consistent across all samples.
-
Time Zero (T=0) Measurement: Immediately after preparation, analyze an aliquot of each test solution using HPLC to determine the initial peak area of this compound. This serves as your 100% reference.
-
Incubation: Store the remaining aliquots under different conditions (e.g., 4°C, room temperature, 37°C). Protect samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 measurement. The appearance of new peaks in the chromatogram may indicate degradation products.
The following diagram illustrates this experimental workflow.
Mechanism of Action: VEGFR Signaling Pathway
This compound is an inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, specifically targeting VEGFR-1 (Flt) and VEGFR-2 (KDR).[1] The binding of VEGF ligands to these receptors initiates a signaling cascade that is crucial for processes like angiogenesis (the formation of new blood vessels).[8] This pathway involves the activation of downstream molecules such as PI3K, Akt, and ERK1/2.[9][10] By inhibiting the receptor's kinase activity, this compound blocks these downstream signals.
The diagram below provides a simplified overview of the VEGFR signaling pathway and the inhibitory action of this compound.
References
- 1. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. biocrick.com [biocrick.com]
- 6. Nefopam hydrochloride degradation kinetics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. The molecular basis of VEGFR-1 signal transduction pathways in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Best practices for long-term storage of ZM-306416 hydrochloride
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of ZM-306416 hydrochloride, a potent inhibitor of VEGFR tyrosine kinase. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout their experiments.
Best Practices for Long-Term Storage
Proper storage of this compound is crucial for maintaining its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Condition | Temperature | Atmosphere | Duration |
| Solid (Lyophilized) | Long-Term | -20°C | Desiccated, protected from light | Up to several years |
| Short-Term | Room Temperature | Desiccated | Up to 12 months[1] | |
| Solution (in DMSO) | Long-Term | -80°C | In tightly sealed, single-use aliquots | Up to 1 year |
| Short-Term | -20°C | In tightly sealed, single-use aliquots | Up to 1 month |
Troubleshooting Guide
This section addresses specific issues that users may encounter during the storage and handling of this compound.
Q1: I observe reduced or inconsistent activity of this compound in my assays.
Possible Causes:
-
Degradation of the compound: Improper storage of either the solid form or stock solutions can lead to degradation. Repeated freeze-thaw cycles of stock solutions are a common cause of reduced potency.
-
Moisture absorption: As a hydrochloride salt, ZM-306416 may be hygroscopic. Absorption of moisture can lead to degradation or inaccurate weighing, resulting in lower effective concentrations.
-
Inaccurate concentration of stock solution: This could be due to weighing errors or incomplete dissolution.
Solutions:
-
Verify storage conditions: Ensure the solid compound and stock solutions have been stored according to the recommendations in the table above.
-
Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound. Use anhydrous, high-purity DMSO.
-
Aliquot stock solutions: To avoid freeze-thaw cycles, store stock solutions in small, single-use aliquots.
-
Handle the solid compound in a dry environment: When weighing the compound, minimize its exposure to atmospheric moisture. A glove box with a controlled atmosphere is ideal.
Q2: My this compound stock solution appears cloudy or has visible precipitates.
Possible Causes:
-
Low-quality or wet DMSO: The presence of water in DMSO can reduce the solubility of the compound.
-
Precipitation upon dilution: Adding a concentrated DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate.
-
Exceeded solubility limit: The concentration of the stock solution may be too high.
Solutions:
-
Use high-quality, anhydrous DMSO: Always use fresh, research-grade DMSO to prepare stock solutions.
-
Perform serial dilutions: When diluting the DMSO stock in an aqueous buffer, it is best to first make intermediate dilutions in DMSO before the final dilution into the aqueous medium.
-
Gentle warming or sonication: If precipitation occurs during the initial preparation of the DMSO stock, gentle warming (to no more than 37°C) or sonication can aid in dissolution.[2]
-
Check solubility information: this compound is soluble in DMSO up to 10 mM.[1] Ensure your stock solution concentration does not exceed this.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing this compound stock solutions?
A: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1]
Q: How should I handle the solid this compound powder?
A: It is recommended to handle the solid powder in a dry environment to minimize moisture absorption. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q: Can I store my this compound stock solution at 4°C?
A: It is not recommended to store DMSO stock solutions at 4°C for extended periods, as this can lead to precipitation and degradation. For short-term storage, -20°C is preferable, and for long-term storage, -80°C is recommended.
Q: How many times can I freeze and thaw my stock solution?
A: It is strongly advised to avoid repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain its stability.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature in a desiccator before opening.
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of the compound. The molecular weight of this compound is 370.21 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.70 mg.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.[2]
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Troubleshooting inconsistent results with this compound.
Caption: Workflow for preparing and storing this compound stock solutions.
References
Addressing cellular toxicity of ZM-306416 hydrochloride at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cellular toxicity observed at high concentrations of ZM-306416 hydrochloride during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Unexpectedly high cell death at the desired inhibitory concentration.
-
Question: We are observing significant cell death in our cultures when using this compound at a concentration intended to inhibit VEGFR. How can we mitigate this?
-
Answer: Unexpectedly high cell death can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Confirm the Optimal Working Concentration: It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay. This will help you identify the lowest concentration of the inhibitor that still achieves the desired on-target effect.[1][2]
-
Assess Solvent Toxicity: this compound is typically dissolved in DMSO.[3][4][5][6] High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[1][7] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to differentiate between compound- and solvent-induced toxicity.[2]
-
Consider Off-Target Effects: ZM-306416 is a potent inhibitor of VEGFR1 (Flt) and VEGFR2 (KDR), but it also inhibits EGFR at nanomolar concentrations.[3][8][9] If your cell line expresses high levels of EGFR, the observed toxicity might be due to the inhibition of this off-target kinase.
-
Evaluate Cell Seeding Density: Inconsistent or inappropriate cell seeding density can influence the apparent toxicity of a compound.[1] Standardize your cell seeding protocol to ensure reproducible results.
-
Control Exposure Time: The duration of inhibitor exposure can significantly impact cell viability.[1] A time-course experiment can help determine the optimal incubation time to achieve the desired effect without excessive toxicity.
-
Issue 2: Inconsistent results between experiments.
-
Question: We are seeing significant variability in the toxic effects of this compound from one experiment to the next. What could be the cause?
-
Answer: Inconsistent results can be frustrating, but are often resolved by careful attention to experimental details:
-
Cell Line Stability: Use low-passage, authenticated cell lines to ensure consistency.[1] Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[7]
-
Compound Stability and Solubility: this compound has limited solubility in aqueous media.[5][10] Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium.[7] It is advisable to prepare fresh working solutions for each experiment.
-
Standardize Protocols: Minor variations in protocols, such as incubation times or cell numbers, can lead to significant differences in results.[7] Ensure all experimental parameters are kept consistent.
-
Issue 3: Cell morphology changes are not consistent with the expected mechanism of action.
-
Question: Our cells are rounding up and detaching from the plate after treatment with this compound, which is not what we expected from VEGFR inhibition. Why is this happening?
-
Answer: Changes in cell morphology can be indicative of cytotoxicity or off-target effects:
-
Cytotoxicity: At high concentrations, this compound can induce cell death, leading to morphological changes like cell rounding and detachment.[2][3]
-
Off-Target Effects: As mentioned, ZM-306416 also inhibits EGFR.[8][9][11] Inhibition of EGFR signaling can impact cell adhesion and morphology. To investigate this, you could use a more selective EGFR inhibitor as a control or use a cell line that does not express EGFR.
-
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). Its primary targets are VEGFR1 (Flt) and VEGFR2 (KDR/Flk-1).[4][5][8][9][12] It also exhibits significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[3][8][9][11]
Q2: At what concentration is this compound reported to be toxic?
A2: Studies have shown that ZM-306416 can significantly increase cell death in human thyroid follicular cells at a concentration of 3 μM.[3] However, the toxic concentration can vary depending on the cell line and experimental conditions. It is essential to determine the cytotoxic threshold for your specific system.[7]
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
A3: Several assays can be used to differentiate between these two modes of cell death. Apoptosis is a programmed cell death characterized by specific morphological and biochemical events, while necrosis is a more passive form of cell death resulting from acute injury. Assays such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays can help distinguish between apoptosis and necrosis.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO.[3][4][5][6] For long-term storage, it is recommended to store the compound as a powder at -20°C.[3][5][6] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of ZM-306416
| Target | IC50 | Cell Line/Assay Condition |
| VEGFR1 (Flt) | 0.33 µM | Kinase Assay |
| VEGFR2 (KDR) | 0.1 µM | Kinase Assay |
| EGFR | <10 nM | Kinase Assay |
| ABL | 1.3 µM | Kinase Assay |
| H3255 (EGFR-addicted NSCLC) | 0.09 µM | Antiproliferative Assay |
| HCC4011 (EGFR-addicted NSCLC) | 0.072 µM | Antiproliferative Assay |
| A549 (wild type EGFR) | >10 µM | Antiproliferative Assay |
| H2030 (wild type EGFR) | >10 µM | Antiproliferative Assay |
| Granule Formation | 0.67 µM | - |
| ERRα | 7.3 µM | GeneBLAzer T-Rex RORγ-UAS-bla HEK293T |
Data compiled from multiple sources.[3][8]
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
-
Visualizations
Caption: On-target (VEGFR) and off-target (EGFR) signaling pathways inhibited by ZM-306416.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. amsbio.com [amsbio.com]
- 5. ZM 306416 | CAS 690206-97-4 | VEGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. ZM 306416 - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. biocompare.com [biocompare.com]
- 12. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
How to select the right control for ZM-306416 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZM-306416 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. Its primary targets are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are key mediators of angiogenesis, the process of forming new blood vessels. Dysregulation of VEGF receptor signaling is implicated in diseases such as cancer and retinopathies.
Q2: What are the known off-target effects of this compound?
This compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) with high potency.[1][2] This is a critical consideration in experimental design, as EGFR signaling can influence cell proliferation, survival, and other processes. Depending on the cellular context, off-target effects on EGFR could lead to unexpected phenotypes.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.
Experimental Controls
Selecting the appropriate controls is critical for interpreting data from experiments with this compound.
Vehicle Control (Negative Control): The most common and essential negative control is the vehicle used to dissolve the inhibitor, which is typically DMSO.[1] All experimental conditions, including the final concentration of DMSO, should be kept consistent across all treatment groups.
Ideal Negative Control (Inactive Analog): The ideal negative control would be a structurally similar analog of ZM-306416 that does not inhibit VEGFR or EGFR. This helps to distinguish the effects of kinase inhibition from any potential off-target effects of the chemical scaffold. At present, a commercially available, validated inactive analog for ZM-306416 is not widely documented.
Positive Controls:
-
Pathway Activation: To confirm that the VEGFR signaling pathway is active in the experimental system, stimulation with recombinant VEGF-A can be used as a positive control for inducing VEGFR phosphorylation.[3]
-
Inhibition: Other well-characterized VEGFR inhibitors can be used as positive controls for comparing the inhibitory effects. Suitable options include Sorafenib or Sunitinib, which are also multi-targeted kinase inhibitors that inhibit VEGFRs.[4][5]
Summary of Recommended Controls
| Control Type | Recommendation | Purpose |
| Negative Control | Vehicle (e.g., DMSO) | To control for the effects of the solvent on the experimental system. |
| Positive Control (Pathway Activation) | Recombinant VEGF-A | To induce VEGFR phosphorylation and confirm pathway activity. |
| Positive Control (Inhibition) | Sorafenib, Sunitinib | To compare the inhibitory potency and phenotype with other known VEGFR inhibitors. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of VEGFR Phosphorylation
| Potential Cause | Troubleshooting Steps |
| Cellular Resistance | Ensure the cell line used expresses sufficient levels of VEGFR-1 and VEGFR-2. Some cell lines may have low receptor expression or harbor mutations that confer resistance. |
| Compound Instability | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Confirm the integrity of the compound if it has been stored for an extended period. |
| Suboptimal VEGF Stimulation | Titrate the concentration of VEGF-A and the stimulation time to ensure robust and consistent receptor phosphorylation in your positive controls. |
| Incorrect Assay Conditions | Optimize the concentration of ZM-306416 and the treatment duration. A dose-response and time-course experiment is highly recommended. |
Issue 2: Unexpected Phenotypes or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| EGFR Inhibition | The potent inhibition of EGFR by ZM-306416 can lead to effects on cell proliferation and survival that are independent of VEGFR signaling.[1][2] Compare the observed phenotype with that of a selective EGFR inhibitor (e.g., Gefitinib) to dissect the contribution of EGFR inhibition. |
| Other Off-Target Kinases | Perform a kinase profiling assay to screen ZM-306416 against a panel of kinases. This can help identify other potential off-target interactions that may explain the observed phenotype. |
| Cell Line Specific Effects | The cellular context, including the expression levels of different kinases and the activity of various signaling pathways, can influence the cellular response to an inhibitor. Test the effects of ZM-306416 in multiple cell lines. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | While ZM-306416 is cell-permeable, its uptake and intracellular concentration can vary between cell lines. Consider using a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. |
| Presence of ATP | In cell-based assays, ZM-306416 competes with high intracellular concentrations of ATP. This can result in a lower apparent potency compared to biochemical assays where ATP concentrations can be controlled. |
| Drug Efflux Pumps | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Co-treatment with an efflux pump inhibitor may help to address this. |
Experimental Protocols
Western Blot for VEGFR-2 Phosphorylation
This protocol is for assessing the inhibition of VEGF-induced VEGFR-2 phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs) and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with a dilution series of this compound or controls (vehicle, positive control inhibitor) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-VEGFR-2 (e.g., pY1175) and total VEGFR-2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or controls.
-
-
Incubation:
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
VEGFR and EGFR Signaling Pathways
The following diagram illustrates the signaling pathways affected by this compound.
Caption: this compound inhibits both VEGFR and EGFR signaling pathways.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a logical workflow for characterizing the effects of this compound.
Caption: A typical workflow for characterizing this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Technical Support Center: Improving the Oral Bioavailability of ZM-306416 Hydrochloride in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of the VEGFR and EGFR inhibitor, ZM-306416 hydrochloride, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability with this compound?
A1: The primary challenge is its poor aqueous solubility.[1] this compound is practically insoluble in water, which significantly limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. This poor solubility is a common issue for many kinase inhibitors and often leads to low and variable oral bioavailability.
Q2: What are the initial steps to consider when formulating this compound for oral administration in animal studies?
A2: A crucial first step is to select an appropriate vehicle to enhance its solubility. Simple aqueous suspensions are likely to result in poor exposure. Therefore, exploring co-solvent systems, lipid-based formulations, or nanoparticle suspensions is recommended to improve dissolution and absorption.
Q3: Which animal model is most suitable for oral bioavailability studies of this compound?
A3: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used and well-characterized models for pharmacokinetic studies of orally administered drugs.[2] Their GI physiology shares similarities with humans, making them a suitable initial model for assessing oral bioavailability.
Q4: How can I interpret highly variable results in my in vivo oral bioavailability studies?
A4: High variability can stem from several factors, including inconsistent formulation preparation, precipitation of the compound in the GI tract, or physiological differences between animals. It is crucial to ensure a homogenous and stable formulation. If variability persists, consider refining the formulation strategy or investigating potential food effects.
Q5: Are there any known drug-drug interactions to be aware of when co-administering other compounds with this compound?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations after oral administration. | Poor aqueous solubility leading to minimal dissolution and absorption. | 1. Optimize Formulation: Transition from a simple suspension to a solubility-enhancing formulation such as a lipid-based system (e.g., SEDDS) or a nanoparticle formulation. 2. Increase Dose: While being mindful of potential toxicity, a higher dose might increase the concentration gradient and drive absorption. However, this should be a secondary strategy to formulation optimization. |
| High variability in plasma concentrations between animals. | 1. Inhomogeneous Formulation: The drug may not be uniformly dispersed in the vehicle. 2. Precipitation in the GI Tract: The drug may dissolve in the formulation but precipitate upon contact with GI fluids. 3. Food Effects: The presence or absence of food can significantly alter GI physiology and drug absorption. | 1. Ensure Formulation Homogeneity: Use appropriate mixing techniques (e.g., sonication, high-shear mixing) to create a uniform and stable formulation. Prepare fresh for each experiment. 2. Incorporate Precipitation Inhibitors: Include polymers or surfactants in the formulation that can help maintain a supersaturated state in the gut. 3. Standardize Feeding Protocol: Fast animals overnight before dosing to minimize variability due to food effects. |
| Observed in vitro efficacy does not translate to in vivo models. | Insufficient systemic exposure to the drug to reach therapeutic concentrations at the target site. | 1. Conduct a Pilot Pharmacokinetic (PK) Study: Determine the key PK parameters (Cmax, Tmax, AUC) to understand the drug's absorption profile. 2. Correlate PK with Pharmacodynamics (PD): Measure target engagement in tumors or surrogate tissues at different time points to establish a PK/PD relationship. |
| Signs of toxicity in animals at higher doses. | The formulation vehicle or the drug itself may be causing adverse effects. | 1. Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group to assess its tolerability. 2. Reduce Vehicle Concentration: If using co-solvents like DMSO, try to minimize their concentration. 3. Consider Alternative Formulations: Lipid-based or nanoparticle formulations may be better tolerated than high-concentration co-solvent systems. |
Data Presentation: Hypothetical Oral Bioavailability of this compound in Rats
Disclaimer: The following data is illustrative and intended to demonstrate how to present results from a comparative bioavailability study. Actual values would need to be determined experimentally.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% CMC) | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Co-solvent (10% DMSO, 40% PEG300, 50% Saline) | 10 | 150 ± 40 | 1.5 | 900 ± 200 | 360 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 450 ± 90 | 1.0 | 2700 ± 550 | 1080 |
| Nanoparticle Suspension | 10 | 600 ± 120 | 0.75 | 3900 ± 700 | 1560 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a lipid-based formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram: Based on the screening results, construct a ternary phase diagram to identify the self-emulsifying region.
-
Formulation Preparation: a. Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial. b. Mix the components thoroughly using a vortex mixer until a clear and homogenous mixture is obtained. c. Add the calculated amount of this compound to the mixture. d. Stir the mixture on a magnetic stirrer at a moderate speed until the drug is completely dissolved. The final formulation should be a clear, yellowish oily liquid.
-
Characterization of the SEDDS: a. Emulsification study: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion. b. Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting nanoemulsion using a dynamic light scattering instrument.
Protocol 2: Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and relative bioavailability of different this compound formulations after oral administration in rats.
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
Formulations:
-
Aqueous suspension (Control)
-
Co-solvent formulation
-
SEDDS formulation
-
Nanoparticle formulation
Procedure:
-
Dose Administration: a. Divide the rats into groups for each formulation. b. Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing). b. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: a. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. b. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method: a. Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentration of ZM-306416 in the plasma samples.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC) b. Calculate the relative bioavailability of the test formulations compared to the aqueous suspension using the formula: (AUC_test / AUC_control) * 100.
Visualizations
Caption: A typical experimental workflow for developing and evaluating formulations to improve oral bioavailability.
Caption: this compound inhibits both VEGFR and EGFR signaling pathways.
References
Interpreting unexpected data from ZM-306416 hydrochloride studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using ZM-306416 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2][3] Specifically, it targets VEGFR2 (KDR) and VEGFR1 (Flt).[1][2] It is also a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] The VEGF signaling pathway is crucial for angiogenesis and vasculogenesis, involving a cascade that, upon VEGF binding, leads to receptor dimerization, phosphorylation, and activation of downstream pathways like MAPK and PI3K/Akt.
Q2: What are the known IC50 values for this compound against its primary targets?
The inhibitory concentrations (IC50) for this compound can vary slightly depending on the experimental setup. Reported values are summarized in the table below.
| Target | IC50 Value |
| VEGFR2 (KDR) | 0.1 µM[1][2] |
| VEGFR1 (Flt) | 2 µM[1][2] |
| EGFR | <10 nM[1][2] |
| Abl Kinase | 1.3 ± 0.2 µM[2] |
Q3: Why am I observing anti-proliferative effects in cell lines that are not dependent on VEGFR signaling?
This is a common unexpected observation and is likely due to the potent off-target activity of this compound against EGFR.[1][2] The IC50 for EGFR is less than 10 nM, making it a more potent target than the VEGFRs.[1][2] If your cell line expresses EGFR, you may observe significant anti-proliferative effects that are independent of VEGFR inhibition. For example, ZM-306416 induces a selective anti-proliferative effect in EGFR-addicted NSCLC cell lines H3255 and HCC4011 with IC50 values of 0.09 µM and 0.072 µM, respectively, while wild-type EGFR cell lines like A549 and H2030 are spared (IC50 > 10 µM).[2]
Q4: My Western blot results show a decrease in p42/44 MAPK (Erk1/2) phosphorylation. Is this expected?
Yes, this is an expected downstream effect. ZM-306416 at concentrations below 10 µM has been shown to have marked inhibitory effects on the steady-state phosphorylation of p42/44 MAPK without affecting the total expression of the unphosphorylated form.[4] Both VEGFR and EGFR signaling pathways can activate the MAPK cascade. Therefore, inhibition of either receptor by ZM-306416 can lead to a reduction in MAPK phosphorylation.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of apoptosis or cell death.
-
Possible Cause: The observed cell death may be a direct result of potent EGFR inhibition, especially in EGFR-dependent cell lines, or a consequence of inhibiting critical survival signals mediated by VEGFR. ZM-306416 at a concentration of 3 µM has been shown to significantly increase cell death in human thyroid follicular cells.[4]
-
Troubleshooting Steps:
-
Confirm EGFR expression: Check the EGFR expression status of your cell line.
-
Dose-response experiment: Perform a dose-response study to determine if the cytotoxicity is concentration-dependent.
-
Use a more selective inhibitor: If you intend to study only VEGFR signaling, consider using a more selective VEGFR inhibitor with lower or no activity against EGFR.
-
Control for off-target effects: Include control experiments with an EGFR-specific inhibitor to differentiate between VEGFR and EGFR-mediated effects.
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent results can arise from several factors, including compound solubility, cell passage number, and assay conditions.
-
Troubleshooting Steps:
-
Ensure complete solubilization: this compound is soluble in DMSO.[3][5] If precipitation is observed, gentle heating and/or sonication can aid dissolution.[2] Always use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
-
Standardize cell culture conditions: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[6]
-
Optimize assay parameters: Ensure consistent cell seeding density, incubation times, and reagent concentrations. For cell-based assays, even minor variations can lead to significant differences in results.[7]
-
Issue 3: Lack of inhibitory effect at expected concentrations.
-
Possible Cause: The lack of an effect could be due to inactive compound, incorrect concentration calculations, or the specific cellular context of your experiment.
-
Troubleshooting Steps:
-
Verify compound activity: Test the compound on a sensitive positive control cell line known to respond to VEGFR or EGFR inhibition.
-
Check calculations and dilutions: Double-check all calculations for preparing stock solutions and working concentrations.
-
Consider the experimental model: The cellular context, including the expression levels of target receptors and the activation state of downstream pathways, can influence the response to the inhibitor.
-
Experimental Protocols
Western Blotting for Phospho-MAPK (p42/44)
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p42/44 MAPK and total p42/44 MAPK overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected ZM-306416 data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ZM 306416 | CAS 690206-97-4 | VEGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Validating VEGFR2 Phosphorylation Inhibition: ZM-306416 Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZM-306416 hydrochloride and other prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. The focus is on the validation of their inhibitory effects on VEGFR2 phosphorylation, a critical step in angiogenesis and a key target in anti-cancer therapies. This document offers a side-by-side analysis of their mechanisms of action, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Engine of Angiogenesis
Vascular Endothelial Growth Factor (VEGF) signaling, primarily through VEGFR2, is a central regulator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. Upon binding of VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are essential for endothelial cell proliferation, migration, and survival.
Small molecule inhibitors, such as this compound, Sunitinib, Sorafenib, Pazopanib, and Axitinib, are designed to block the kinase activity of VEGFR2. They typically function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Comparative Analysis of VEGFR2 Inhibitors
The following table summarizes the in vitro potency of this compound and selected alternative VEGFR2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological function.
| Inhibitor | Target(s) | VEGFR2 (KDR) IC50 | Other Key Targets |
| This compound | VEGFR1 (Flt), VEGFR2 (KDR) | 100 nM[1][2] | VEGFR1 (Flt) (2 µM)[1][2], EGFR (<10 nM)[1][2][3] |
| Sunitinib | Multi-kinase | 2 nM | PDGFRβ (80 nM), c-Kit |
| Sorafenib | Multi-kinase | 90 nM | Raf-1 (6 nM), B-Raf (22 nM), PDGFRβ (57 nM), c-Kit (68 nM) |
| Pazopanib | Multi-kinase | 30 nM | VEGFR1 (10 nM), VEGFR3 (47 nM), PDGFR (84 nM), c-Kit (140 nM) |
| Axitinib | Multi-kinase | 0.2 nM | VEGFR1 (0.1 nM), VEGFR3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM) |
Experimental Validation of VEGFR2 Phosphorylation Inhibition
Experimental validation is crucial to confirm the inhibitory activity of compounds like this compound. A key experiment is to measure the level of phosphorylated VEGFR2 in cells treated with the inhibitor.
Key Experimental Finding for this compound:
-
In human thyroid follicular cells, treatment with 300 nM this compound has been shown to completely abolish the expression of phosphorylated VEGFR2 (pVEGFR2) at tyrosine 1214 (Y1214).[3]
This finding demonstrates the potent inhibitory effect of this compound on VEGFR2 phosphorylation in a cellular context.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate VEGFR2 phosphorylation inhibition.
Western Blotting for Phospho-VEGFR2
This technique is widely used to qualitatively and semi-quantitatively measure the levels of specific proteins, including the phosphorylated form of VEGFR2.
1. Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines are cultured to 70-80% confluency.
-
Cells are serum-starved for 4-6 hours to reduce basal receptor phosphorylation.
-
Cells are then treated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Following inhibitor treatment, cells are stimulated with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 and a loading control protein like β-actin or GAPDH.
Cell-Based ELISA for Phospho-VEGFR2
This method provides a quantitative measurement of VEGFR2 phosphorylation in a high-throughput format.
1. Cell Culture and Treatment:
-
Cells are seeded in a 96-well plate and cultured to confluency.
-
Similar to the Western blot protocol, cells are serum-starved and then pre-treated with the inhibitor before stimulation with VEGF-A.
2. Detection:
-
Following stimulation, the cells are fixed and permeabilized.
-
A primary antibody specific for phosphorylated VEGFR2 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader.
-
The signal is normalized to the total VEGFR2 levels, which can be measured in parallel wells using an antibody against the total VEGFR2 protein.
Visualizing the Molecular and Experimental Landscape
To better understand the context of VEGFR2 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: VEGFR2 Signaling Pathway and Point of Inhibition.
References
A Comparative Analysis of ZM-306416 Hydrochloride and Other VEGFR Inhibitors for Researchers
For Immediate Release
[City, State] – December 15, 2025 – In the competitive landscape of oncology drug discovery, the thorough evaluation of novel therapeutic agents against existing standards is paramount. This guide provides a detailed comparison of the efficacy of ZM-306416 hydrochloride, a potent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, with other prominent inhibitors in its class. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and signaling pathway interactions to inform preclinical and clinical research strategies.
This compound has demonstrated significant inhibitory activity against VEGFRs, key mediators in tumor angiogenesis. Understanding its performance relative to other widely used VEGFR inhibitors is crucial for its potential positioning in cancer therapy.
Quantitative Efficacy Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other selected VEGFR inhibitors against VEGFR1 (Flt) and VEGFR2 (KDR/Flk-1), as well as in various cancer cell lines.
Table 1: Comparative IC50 Values of VEGFR Inhibitors Against Kinase Targets
| Compound | VEGFR1 (Flt) IC50 | VEGFR2 (KDR/Flk-1) IC50 | Other Notable Targets (IC50) |
| This compound | 2 µM[1][2][3] | 0.1 µM[1][2][3] | EGFR (<10 nM)[1][3][4] |
| Axitinib | 0.1 nM[5] | 0.2 nM[5] | PDGFRβ (1.6 nM), c-Kit (1.7 nM)[5] |
| Pazopanib | 10 nM[5] | 30 nM[5] | VEGFR3 (47 nM), PDGFR (84 nM), FGFR (74 nM), c-Kit (140 nM)[5] |
| Sorafenib | - | 90 nM[6] | Raf-1 (6 nM), B-Raf (22 nM), VEGFR3 (20 nM), PDGFRβ (57 nM), Flt-3 (59 nM), c-KIT (68 nM)[6] |
| Sunitinib | - | 80 nM[7] | PDGFRβ (2 nM), c-Kit[7] |
| Lenvatinib | - | 4 nM[8] | VEGFR3 (5.2 nM), FGFR1-4, PDGFR, KIT, RET[8] |
| Regorafenib | 13 nM[5] | 4.2 nM (murine)[5] | VEGFR3 (46 nM, murine), PDGFRβ (22 nM), Kit (7 nM), RET (1.5 nM), Raf-1 (2.5 nM)[5] |
Table 2: Comparative IC50 Values of VEGFR Inhibitors in Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Caco-2 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| This compound | >10 (wild type EGFR)[3] | - | - | - |
| Sorafenib | 14.10[9] | 7.31[5] | 9.25[5] | 10.75[9] |
| Sunitinib | - | 2.23[5] | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line and assay methodology used.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. The following are representative methodologies for key assays used to characterize VEGFR inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against a specific VEGFR kinase.
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.
-
The test compound, such as this compound, is added at various concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).[4]
-
The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is calculated by fitting the dose-response data to a suitable model.[4]
Cell Viability (MTT) Assay
Objective: To assess the effect of a VEGFR inhibitor on the proliferation and viability of cancer cell lines.
Methodology:
-
Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the VEGFR inhibitor (e.g., 0.01 nM to 10 µM) or a vehicle control (DMSO) for 48-72 hours.[1]
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1]
-
Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[5]
-
After a 2-4 hour incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[3]
-
The absorbance of the solution is measured using a microplate reader at approximately 570 nm.[5]
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis of the dose-response curve.[2]
Cell-Based VEGFR Phosphorylation Assay
Objective: To determine a compound's ability to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
Methodology:
-
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured to 70-80% confluency and then serum-starved for 12-24 hours.[1]
-
The cells are pre-treated with various concentrations of the VEGFR inhibitor for 1-2 hours.[10]
-
The cells are then stimulated with VEGF-A (e.g., 50 ng/mL) for a short period (10-15 minutes) to induce VEGFR-2 phosphorylation.[1][10]
-
Following stimulation, the cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane for Western blotting.[1]
-
The membrane is probed with primary antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.[1]
-
An appropriate HRP-conjugated secondary antibody is used for detection, and protein bands are visualized using a chemiluminescent substrate.[1]
-
The intensity of the pVEGFR-2 band is normalized to the total VEGFR-2 band to quantify the inhibition of phosphorylation.
Visualizing the Mechanism of Action
To provide a clearer understanding of the biological context in which these inhibitors function, the following diagrams illustrate the VEGFR signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Angiogenesis Inhibitors: ZM-306416 Hydrochloride vs. Semaxanib (SU5416)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-angiogenic research, the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a cornerstone of therapeutic strategy. Among the numerous small molecule inhibitors developed, ZM-306416 hydrochloride and Semaxanib (SU5416) have emerged as important tools for dissecting the complexities of angiogenesis. This guide provides an objective comparison of these two compounds, focusing on their performance in preclinical angiogenesis models, supported by available experimental data.
At a Glance: Key Differences and Similarities
| Feature | This compound | Semaxanib (SU5416) |
| Primary Target(s) | VEGFR1 (Flt-1), VEGFR2 (KDR), EGFR | VEGFR2 (KDR/Flk-1), c-Kit, FLT3, RET |
| Potency against VEGFR2 | IC50 = 100 nM (KDR)[1] | IC50 = 40 nM - 1.23 µM[2][3] |
| Potency against VEGFR1 | IC50 = 2 µM (Flt-1)[1] | Potent inhibitor[2] |
| Off-Target Effects | Potent EGFR inhibitor (IC50 <10 nM)[4] | Inhibits PDGFRβ, c-Kit, FLT3, RET[2][3] |
| In Vivo Efficacy | Shows antiproliferative effects in vivo.[5] | Significant tumor growth inhibition and reduction in microvessel density in various xenograft models.[3][6] |
Mechanism of Action: Targeting the VEGF Signaling Axis
Both this compound and Semaxanib exert their anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFRs, crucial mediators of angiogenesis.
This compound is a potent inhibitor of both VEGFR1 (Flt-1) and VEGFR2 (KDR).[4][7] It also exhibits significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[4] By blocking these receptors, ZM-306416 disrupts the downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels.
Semaxanib (SU5416) is a potent and selective inhibitor of VEGFR2 (KDR/Flk-1).[8] It also demonstrates inhibitory activity against other tyrosine kinases, including c-Kit, Fms-like tyrosine kinase 3 (FLT3), and RET.[2] Its primary mechanism involves competing with ATP for the binding site on the VEGFR2 kinase domain, thereby preventing receptor autophosphorylation and subsequent signal transduction.[3] This leads to the inhibition of VEGF-mediated endothelial cell proliferation and migration.[9]
VEGF Signaling Pathway and Inhibition by ZM-306416 and Semaxanib.
Performance in Preclinical Angiogenesis Models
In Vitro Data
| Assay | This compound | Semaxanib (SU5416) |
| VEGFR2 (KDR) Kinase Inhibition (IC50) | 100 nM[1] | 40 nM - 1.23 µM[2][3] |
| VEGFR1 (Flt-1) Kinase Inhibition (IC50) | 2 µM[1] | Potent inhibitor[2] |
| EGFR Kinase Inhibition (IC50) | <10 nM[4] | No significant activity[3] |
| Endothelial Cell Proliferation (IC50) | Selective antiproliferative effect on EGFR-addicted NSCLC cell lines (IC50 = 0.072 - 0.09 µM)[4] | VEGF-induced mitogenesis in HUVECs: IC50 = 0.04 µM[10] |
In Vivo Data
While direct comparative in vivo studies are limited, individual studies provide insights into the anti-angiogenic efficacy of each compound.
Semaxanib (SU5416) has demonstrated significant anti-tumor and anti-angiogenic activity in various xenograft models. For instance, in a glioblastoma model, SU5416 treatment resulted in a significant reduction of both total and functional vascular density.[6] In other studies, intraperitoneal administration of Semaxanib (20 mg/kg/day) for 21 days led to a 55-70% reduction in tumor volume and a 60-75% decrease in intratumoral microvessel density in colon, breast, and lung cancer xenografts.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key angiogenesis assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation: A basement membrane matrix solution (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium.
-
Treatment: The cell suspension is treated with the test compounds (ZM-306416 or Semaxanib) at various concentrations.
-
Incubation: The treated cells are seeded onto the solidified matrix and incubated for several hours to allow for tube formation.
-
Analysis: The formation of tubular networks is observed and quantified using microscopy and image analysis software to measure parameters such as tube length and branch points.
Endothelial Cell Tube Formation Assay Workflow.
In Vivo Matrigel Plug Assay
This assay evaluates angiogenesis in a living organism.
-
Preparation: Matrigel, kept on ice to remain in a liquid state, is mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound.
-
Injection: The Matrigel mixture is subcutaneously injected into mice. The liquid solidifies at body temperature, forming a "plug."
-
Incubation: The mice are monitored for a set period (e.g., 7-14 days) to allow for blood vessel infiltration into the plug.
-
Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content (an indicator of red blood cell presence) or by immunohistochemical staining for endothelial cell markers like CD31 to determine microvessel density.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is another widely used in vivo model to study angiogenesis.
-
Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then created in the eggshell to expose the CAM.
-
Application: A sterile filter paper disc or a carrier substance containing the test compound is placed directly onto the CAM.
-
Incubation: The eggs are returned to the incubator for 2-3 days.
-
Analysis: The CAM is then excised and examined under a microscope. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points in the treated area compared to a control.
Conclusion
Both this compound and Semaxanib (SU5416) are valuable tools for the in vitro and in vivo study of angiogenesis. Semaxanib appears to be a more selective VEGFR2 inhibitor, with a larger body of publicly available quantitative data demonstrating its in vivo efficacy in reducing tumor growth and vascularity. ZM-306416, while also a potent VEGFR inhibitor, has the notable characteristic of potently inhibiting EGFR, which could be advantageous or confounding depending on the research question.
The choice between these two inhibitors will ultimately depend on the specific experimental goals. For studies focused on the selective inhibition of VEGFR2-mediated angiogenesis, Semaxanib may be the more appropriate choice. For investigations where the combined inhibition of VEGFR and EGFR pathways is of interest, ZM-306416 presents a unique pharmacological profile. Researchers should carefully consider the selectivity profiles and the available experimental data when designing their studies to ensure the most accurate and interpretable results.
References
- 1. Proliferating and quiescent human umbilical vein endothelial cells (HUVECs): a potential in vitro model to evaluate contrast agents for molecular imaging of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. New inhibitors of angiogenesis with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Kinase Selectivity Profile of ZM-306416 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase cross-reactivity profile of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR). While primarily targeting VEGFRs, this small molecule also exhibits significant activity against other kinases, a crucial consideration for its application in research and drug development. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to offer an objective comparison of ZM-306416's performance against alternative kinase inhibitors.
Comparative Kinase Inhibition Profile
This compound has been characterized as a potent inhibitor of VEGFR-1 (Flt) and VEGFR-2 (KDR), key mediators of angiogenesis. Notably, it also demonstrates high potency against the Epidermal Growth Factor Receptor (EGFR). Its inhibitory activity extends to other non-receptor tyrosine kinases, albeit with lower potency. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below. It is important to note that variations in IC50 values can arise from different experimental conditions.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 100 | [1] |
| VEGFR-1 (Flt) | 330 - 2000 | [1] |
| EGFR | <10 | [1] |
| Abl | 1300 | [1] |
| Src | Data not consistently reported |
Primary Signaling Pathways Affected by ZM-306416
ZM-306416 primarily interferes with the VEGFR signaling cascade, a critical pathway in angiogenesis. Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as MAPK and PI3K/Akt, which promote endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-1 and VEGFR-2, ZM-306416 effectively blocks these pro-angiogenic signals.
Furthermore, its potent inhibition of EGFR implicates it in the regulation of cell proliferation, differentiation, and survival across various cell types. The significant off-target activity against EGFR is a key characteristic of this inhibitor.
Experimental Protocols
The determination of kinase inhibition profiles is critical for characterizing small molecule inhibitors. Below is a generalized protocol for an in vitro biochemical kinase assay, which is a standard method for determining the IC50 values of compounds like ZM-306416.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., VEGFR1, VEGFR2, EGFR, Abl, Src)
-
Kinase-specific peptide substrates
-
This compound
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or non-radioactive ATP for luminescence/fluorescence-based assays
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., Phosphor imager screens, luminescence/fluorescence plate reader)
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of the assay plate.
-
Add the diluted ZM-306416 or DMSO (vehicle control) to the appropriate wells.
-
Add the specific peptide substrate for the kinase being tested.
-
Add the purified kinase to each well to initiate the pre-incubation.
-
-
Initiation of Kinase Reaction: Start the reaction by adding ATP (spiked with radiolabeled ATP for radiometric assays) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated radiolabeled ATP. Measure the incorporated radioactivity using a phosphor imager or scintillation counter.
-
Luminescence/Fluorescence Assay: Stop the reaction and measure the signal according to the specific assay kit instructions (e.g., ADP-Glo™, LanthaScreen™). The signal is typically proportional to the amount of ADP produced or ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each ZM-306416 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the ZM-306416 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
References
Reproducibility of Published Findings on ZM-306416 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), against other commonly used VEGFR-2 inhibitors. The information presented is based on publicly available research to facilitate the reproducibility of published findings.
Mechanism of Action and Kinase Profile
This compound is a multi-kinase inhibitor that primarily targets VEGFR-1 (Flt) and VEGFR-2 (KDR), key mediators in the angiogenesis signaling cascade.[1][2] It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Abl kinase.[1][3] Its ability to block these pathways makes it a subject of interest in anti-angiogenic and anti-cancer research.
Comparative Efficacy of VEGFR-2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized VEGFR-2 inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the assay format and cell line used.
| Inhibitor | Target | IC50 (µM) | Other Key Targets (IC50 in µM) |
| This compound | VEGFR-2 (KDR) | 0.1 [3][4] | VEGFR-1 (Flt): 2[3][4]EGFR: <0.01[1][3]Abl: 1.3[3] |
| SU5416 (Semaxanib) | VEGFR-2 (Flk-1) | 1.23[5] | VEGFR-1/2: 0.04[6]c-Kit: 0.03[6]FLT3: 0.16[6]RET: 0.17[6] |
| Sorafenib | VEGFR-2 | 0.09[7] | VEGFR-1: 0.026VEGFR-3: 0.02PDGFRβ: 0.057c-Kit: 0.068FLT-3: 0.058Raf-1: 0.006B-Raf: 0.022 |
| Sunitinib | VEGFR-2 (Flk-1) | 0.08[8][9] | PDGFRβ: 0.002[8][9] |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies for key assays are provided below.
VEGFR-2 Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
Add the VEGFR-2 enzyme and the peptide substrate to the wells of the assay plate.
-
Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (HUVEC)
This cell-based assay assesses the ability of an inhibitor to block the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Starvation medium (basal medium with low serum, e.g., 0.5% FBS)
-
Recombinant human VEGF-A
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
Procedure:
-
Seed HUVECs in 96-well plates and allow them to attach overnight.
-
Starve the cells in a low-serum medium for 18-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 20-50 ng/mL). Include a no-VEGF control and a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the inhibition of proliferation against the logarithm of the inhibitor concentration.
Visualizing Key Processes
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the point of inhibition by ZM-306416.
Caption: A typical experimental workflow for evaluating a VEGFR-2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
ZM-306416 Hydrochloride: A Comparative Review of its Therapeutic Potential as a VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). Its therapeutic potential is objectively compared with other established VEGFR inhibitors, supported by available preclinical data. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal assays, and presents critical signaling pathways and experimental workflows through standardized diagrams.
Mechanism of Action and Preclinical Efficacy
This compound is a small molecule inhibitor that primarily targets VEGFRs, key mediators in angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis. It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding site of these receptor tyrosine kinases, this compound impedes downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, and ultimately suppressing angiogenesis.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against various kinases in in-vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 |
| VEGFR-1 (Flt-1) | 0.33 µM |
| VEGFR-2 (KDR) | 100 nM[1] |
| EGFR | <10 nM |
| c-Src | 0.33 µM |
| Abl | 1.3 µM |
In Vivo Potential
While detailed in vivo studies for this compound are not extensively reported in publicly available literature, its potent in vitro anti-angiogenic and anti-proliferative activities suggest a strong therapeutic potential in preclinical tumor models. Further in vivo xenograft studies are necessary to fully elucidate its efficacy and safety profile in a physiological context.
Comparative Analysis with Alternative VEGFR Inhibitors
To provide a comprehensive perspective, this section compares the in vitro potency of this compound with other well-established, multi-targeted kinase inhibitors that are either approved for clinical use or are in late-stage clinical development.
| Inhibitor | VEGFR-1 (IC50) | VEGFR-2 (IC50) | VEGFR-3 (IC50) | PDGFRβ (IC50) | c-Kit (IC50) |
| ZM-306416 | 0.33 µM | 100 nM | - | - | - |
| Sunitinib | - | 80 nM | - | 2 nM | - |
| Sorafenib | - | 90 nM | 20 nM | 57 nM | 68 nM |
| Axitinib | 0.1 nM | 0.2 nM | 0.1-0.3 nM | 1.6 nM | 1.7 nM |
| Pazopanib | 10 nM | 30 nM | 47 nM | 84 nM | 140 nM |
Data for Sunitinib, Sorafenib, Axitinib, and Pazopanib are compiled from various sources for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the general protocols for key in vitro assays used to characterize VEGFR inhibitors.
VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the inhibitory activity of a compound against VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation : Prepare a 1x Kinase Buffer, a Master Mix containing the kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1). Prepare serial dilutions of the test inhibitor (e.g., this compound).
-
Kinase Reaction : In a 96-well plate, add the Master Mix to each well. Add the inhibitor dilutions to the "Test Inhibitor" wells and a vehicle control to the "Positive Control" and "Blank" wells. Initiate the reaction by adding the diluted VEGFR-2 enzyme to the appropriate wells.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection : Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Subsequently, add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis : Measure the luminescence using a plate reader. The IC50 value, representing the concentration of the inhibitor required to inhibit 50% of the kinase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation and viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Seeding : Seed HUVECs in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test inhibitor (e.g., this compound) and a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 48-72 hours) to allow for cell proliferation.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Data Analysis : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Visualizing the Mechanism of Action
To illustrate the biological context of this compound's activity, the following diagrams depict the VEGFR signaling pathway and a general workflow for in vivo xenograft studies.
Caption: VEGFR Signaling Pathway and Inhibition by ZM-306416 HCl.
References
Independent Verification of ZM-306416 Hydrochloride's Potency: A Comparative Guide
For researchers and drug development professionals engaged in the study of angiogenesis and cancer biology, the robust and independent verification of a compound's inhibitory activity is paramount. This guide provides a comparative analysis of ZM-306416 hydrochloride's half-maximal inhibitory concentration (IC50) values against key vascular endothelial growth factor receptors (VEGFRs). To contextualize its performance, we present a side-by-side comparison with established VEGFR inhibitors: Sorafenib, Sunitinib, and Axitinib. Furthermore, this document outlines detailed experimental protocols for determining these IC50 values, ensuring that researchers can independently validate and expand upon these findings.
Potency Profile: A Comparative Analysis of VEGFR Inhibition
The inhibitory potency of this compound and its counterparts was evaluated against the primary mediators of angiogenesis, VEGFR-1 (Flt-1) and VEGFR-2 (KDR). The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. This quantitative data offers a clear snapshot of the relative potencies of these compounds.
| Compound | VEGFR-1 (Flt-1) IC50 | VEGFR-2 (KDR) IC50 | Other Notable Targets (IC50) |
| This compound | 2 µM[1] | 0.1 µM (100 nM)[1][2] | EGFR (<10 nM)[3] |
| Sorafenib | 26 nM | 90 nM[4] | PDGFR-β (57 nM), c-Kit (68 nM), FLT3 (58 nM), Raf-1 (6 nM), B-Raf (22 nM)[1] |
| Sunitinib | - | 80 nM[1][5][6] | PDGFRβ (2 nM)[1][5] |
| Axitinib | 0.1 nM[1][3][7] | 0.2 nM[1][3][7][8] | VEGFR-3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[1][3][7][8] |
Understanding the Mechanism: The VEGFR Signaling Pathway
VEGFRs are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. The binding of vascular endothelial growth factor (VEGF) to its receptor triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, and survival. ZM-306416 and other inhibitors function by blocking the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
Safety Operating Guide
Proper Disposal of ZM-306416 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of ZM-306416 hydrochloride, a VEGFR inhibitor. Adherence to these protocols is critical for maintaining laboratory safety and environmental responsibility.
I. Understanding the Compound: Safety and Hazard Profile
This compound is generally not classified as a hazardous substance.[1] However, as with any chemical, it is crucial to handle it with care and to be aware of its properties to ensure proper disposal.
| Property | Quantitative Data | Source |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [2] |
| Solubility in DMSO | 50 mg/mL | [2] |
This table summarizes key solubility data for this compound.
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the nature of any contamination.
A. Disposal of Solid this compound
Unused or expired solid this compound should be disposed of as non-hazardous chemical waste.
-
Packaging:
-
Ensure the compound is in a securely sealed, clearly labeled container.
-
The original container is ideal. If repackaging is necessary, use a container compatible with solid chemicals.
-
-
Labeling:
-
Clearly label the container as "Non-Hazardous Chemical Waste" and include the full chemical name: "this compound."
-
-
Collection:
-
Transfer the labeled container to your institution's designated chemical waste collection area.
-
Follow your institution's specific procedures for waste pickup.
-
B. Disposal of this compound Solutions
Solutions containing this compound, particularly those in organic solvents like DMSO, require careful handling. Direct disposal of these solutions down the sanitary sewer is not recommended due to the low aqueous solubility of the compound and the properties of the solvent.
-
Waste Collection:
-
Collect all solutions containing this compound in a designated, compatible waste container.
-
Segregate waste streams. Do not mix with other incompatible chemical wastes.
-
-
Container and Labeling:
-
Use a container suitable for organic solvent waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in DMSO"), and the approximate concentration.
-
-
Disposal:
-
Arrange for disposal through your institution's hazardous waste management program.
-
C. Disposal of Contaminated Materials
Items such as personal protective equipment (PPE), pipette tips, and empty containers that have come into contact with this compound should be managed as follows:
-
Grossly Contaminated Materials:
-
Items with visible solid residue or significant liquid contamination should be placed in a sealed bag or container, labeled as "Solid Waste Contaminated with this compound," and disposed of through your institution's chemical waste program.
-
-
Trace Contaminated Materials:
-
For containers that held the pure substance, they should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the defaced container may be disposed of in the regular trash, in accordance with institutional policy.
-
PPE and other materials with only trace contamination can typically be disposed of in the regular laboratory trash, unless your institution's policy dictates otherwise.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
IV. Key Considerations and Best Practices
-
Institutional Policies: Always consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.
-
Waste Minimization: Order only the amount of chemical needed for your experiments to minimize waste generation.
-
Labeling: Accurate and thorough labeling of all waste containers is essential for safety and proper disposal.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Operational Protocols for Handling ZM-306416 Hydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals handling ZM-306416 hydrochloride must adhere to stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment. This compound is a potent inhibitor of VEGFR1/2 and EGFR, and appropriate handling is critical to minimize exposure and ensure personnel safety.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions (e.g., preparing solutions, cell culture) | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[3] It is the customer's responsibility to provide adequate hazardous material training and ensure that appropriate Personal Protective Equipment (PPE) is used before handling any chemical.[4]
Safety Operating Guide
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
1. Preparation:
-
Designated Area: Designate a specific area for handling, such as a certified chemical fume hood.
-
Ventilation: Ensure proper ventilation to avoid inhalation of dust or vapors.[5]
-
Equipment: Assemble all necessary equipment and PPE before starting work.
-
Minimize Quantity: Handle the minimum quantity of the compound required for the experiment.
-
Review SDS: Always review the Safety Data Sheet (SDS) before handling.[3]
2. Handling:
-
Wear PPE: Wear appropriate PPE at all times.[3]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[5]
-
Prevent Aerosols: Prevent the formation of dust and aerosols.[3][5]
-
Ignition Sources: Keep away from sources of ignition.[5]
3. Experimental Procedure:
-
Weighing: When weighing the solid compound, perform this task within a chemical fume hood. Use a disposable weigh boat to minimize contamination.
-
Solution Preparation: When preparing a solution, add the solvent to the compound slowly to avoid splashing.[3] For ZM-306416, solubility protocols may involve solvents like DMSO and PEG300.[1] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1]
-
Manipulations: Conduct all manipulations of the compound within the designated handling area.[3]
4. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[3]
-
PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[3]
5. Disposal:
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous chemical waste and segregated from non-hazardous waste.[6]
-
Waste Collection:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6]
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area.[6]
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Do not let the product enter drains.[5][7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway inhibited by ZM-306416 and a logical workflow for its safe handling.
Caption: Inhibition of VEGFR and EGFR signaling pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrumrx.com [spectrumrx.com]
- 5. biocrick.com [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. protective.zandleven.com [protective.zandleven.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
